2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKKKPFXABURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374736 | |
| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124335-65-5 | |
| Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124335-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Application of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic Acid in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Linker as a Linchpin in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker.[2][3][4] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and physicochemical properties are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like characteristics.[2][5][] This guide provides an in-depth examination of a specific and increasingly utilized linker building block: 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid . We will explore its core properties and provide a technical framework for its strategic deployment in the rational design of potent and effective protein degraders.
PART 1: Core Properties of the this compound Linker Moiety
The structure of this compound incorporates several key chemical features that impart desirable properties to a PROTAC linker. These include a piperazine ring, a hydroxyl group, and a carboxylic acid functional group, which serves as a key attachment point.
Physicochemical Characteristics
The defining features of this linker precursor are its inherent hydrophilicity and its basic nature due to the piperazine nitrogen atoms. This stands in contrast to the more common, flexible, and often lipophilic polyethylene glycol (PEG) or alkyl chain linkers.[3][7]
| Property | Value/Description | Significance in PROTAC Design |
| Molecular Formula | C8H16N2O3 | Provides a building block with a moderate molecular weight increase. |
| Molecular Weight | 188.23 g/mol [8][9] | Contributes to the overall size of the final PROTAC molecule. |
| Structure | Contains a piperazine ring, a hydroxyl group, and a carboxylic acid. | The piperazine ring introduces a degree of rigidity and a basic center. The hydroxyl and carboxylic acid groups enhance hydrophilicity. |
| pKa | The pKa of the piperazine ring is significantly influenced by its substitution pattern.[10][11] Disubstituted piperazines in linkers typically have a pKa around 8.[10][12] | The basicity of the piperazine allows for protonation at physiological pH, which can significantly improve the aqueous solubility of the PROTAC.[10][11] |
| Solubility | The hydrophilic nature of the hydroxyl and piperazine moieties enhances water solubility.[1][13] | Improved solubility is a major advantage for PROTACs, which are often large molecules that can suffer from poor aqueous solubility, hindering formulation and bioavailability. |
| Rigidity | The piperazine ring introduces a more rigid structural element compared to flexible alkyl or PEG chains.[10][13][14] | Increased rigidity can help to pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[2] |
PART 2: Strategic Rationale and Application in PROTAC Design
The decision to incorporate the this compound moiety into a PROTAC linker is driven by the need to overcome common challenges in PROTAC development, particularly those related to physicochemical and pharmacokinetic properties.
Enhancing Solubility and Permeability
A primary challenge in PROTAC design is their tendency to be large and lipophilic, often placing them outside the "Rule of 5" space for oral bioavailability. The hydrophilic nature of the this compound linker can help mitigate this issue.
-
Improved Aqueous Solubility: The piperazine and hydroxyl groups increase the polarity of the linker, which can enhance the overall solubility of the PROTAC molecule.[1][13] This is particularly beneficial when dealing with hydrophobic warheads or E3 ligase ligands.
-
Modulating Cell Permeability: While increased hydrophilicity can sometimes negatively impact passive cell permeability, the use of rigid, cationic linkers containing piperazine has been shown to improve this property in some cases.[13] The ability of the piperazine to be protonated can influence its interaction with the cell membrane. Furthermore, the rigid structure may allow the PROTAC to adopt conformations that shield polar surface area, facilitating membrane transit.[14]
Optimizing Ternary Complex Formation
The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's geometry and rigidity are paramount in achieving this.
-
Conformational Constraint: The relative rigidity of the piperazine ring, compared to flexible linkers, can reduce the entropic penalty associated with ternary complex formation.[2] This can lead to a more stable complex and, consequently, more efficient protein degradation.
-
Vectorial Orientation: The defined geometry of the piperazine-containing linker can help to optimally position the POI and E3 ligase, facilitating the necessary protein-protein interactions for ubiquitination.[2]
Workflow for PROTAC Synthesis and Evaluation
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a PROTAC incorporating the this compound linker.
Caption: Generalized workflow for the synthesis and biological evaluation of a PROTAC.
PART 3: Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for coupling the linker to an amine-functionalized E3 ligase ligand and a protein of interest (POI) ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for Cereblon, or a VHL ligand)[15][16]
-
Carboxylic acid-functionalized POI ligand
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DMSO
-
Reaction vials, magnetic stirrer
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 eq) and a tertiary amine base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling to the E3 Ligase Ligand:
-
To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq).
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
-
Purification of the Linker-E3 Ligand Conjugate:
-
Once the reaction is complete, purify the product by preparative HPLC to obtain the linker-E3 ligase ligand conjugate.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
-
Coupling to the POI Ligand:
-
The hydroxyl group on the linker can be functionalized for subsequent coupling, or the second nitrogen of the piperazine can be utilized depending on the synthetic strategy. For this example, we assume the POI ligand has a carboxylic acid.
-
Activate the carboxylic acid of the POI ligand using a similar procedure as in step 1.
-
Couple the activated POI ligand to the hydroxyl group of the linker-E3 ligand conjugate (this may require prior activation of the hydroxyl group) or to the second piperazine nitrogen if it is available.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Thoroughly characterize the final product by high-resolution mass spectrometry and NMR to confirm its structure and purity.
-
In Vitro Evaluation of PROTAC Activity
1. Western Blotting for Protein Degradation:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
2. Ternary Complex Formation Assay (TR-FRET):
This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC.
-
Reagents:
-
Tagged POI (e.g., His-tagged)
-
Tagged E3 ligase complex (e.g., GST-tagged)
-
Fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2)
-
Synthesized PROTAC
-
-
Procedure:
-
In a microplate, combine the tagged POI, tagged E3 ligase complex, and varying concentrations of the PROTAC.
-
Add the fluorescently labeled antibodies.
-
Incubate to allow for complex formation.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.
-
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
PART 4: Concluding Remarks and Future Outlook
The strategic incorporation of this compound into PROTAC linkers represents a sophisticated approach to overcoming some of the most persistent challenges in the field. Its ability to enhance solubility, introduce favorable rigidity, and potentially improve cell permeability makes it a valuable tool in the medicinal chemist's arsenal. As the field of targeted protein degradation continues to evolve, the rational design of linkers, moving beyond simple spacers to functional modulators of PROTAC properties, will be increasingly crucial. The principles outlined in this guide provide a framework for leveraging the unique properties of this piperazine-based linker to develop the next generation of potent and bioavailable protein-degrading therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
Physicochemical Characteristics of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical characteristics of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid. This molecule, a carboxylic acid derivative of hydroxyethylpiperazine, shares structural similarities with the widely used zwitterionic buffering agent HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Understanding its fundamental properties is critical for its application in various scientific domains, including its potential use as a PROTAC linker in drug development.[1] This document details its chemical identity, core physicochemical parameters, and established analytical methodologies for its characterization, offering a foundational resource for researchers.
Introduction and Chemical Identity
This compound is a piperazine derivative characterized by a hydroxyethyl group and an acetic acid moiety attached to the nitrogen atoms of the piperazine ring. Its structure imparts properties that are of significant interest in biochemical and pharmaceutical research. Unlike its sulfonic acid analog, HEPES, the presence of a carboxylic acid group influences its pKa and potential interactions, making a detailed characterization essential.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | [4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid, 1-Piperazineacetic acid, 4-(2-hydroxyethyl)- | [2][3] |
| CAS Number | 124335-65-5 | [1][2][3] |
| Molecular Formula | C₈H₁₆N₂O₃ | [1][2][3] |
| Molecular Weight | 188.23 g/mol | [1][3] |
| Canonical SMILES | OCCN1CCN(CC1)CC(=O)O | N/A |
Figure 1: 2D Chemical Structure
References
The Piperazine Linchpin: A Technical Guide to its Core Role in Targeted Protein Degradation
Introduction: Beyond the Passive Tether
In the rapidly evolving landscape of targeted protein degradation (TPD), the chemical linker connecting the target-binding warhead and the E3 ligase-recruiting ligand has transcended its initial conception as a mere passive spacer.[1] It is now unequivocally recognized as a critical determinant of a degrader's efficacy, selectivity, and overall drug-like properties.[2] Among the diverse architectural motifs employed in linker design, the piperazine ring has emerged as a linchpin, a privileged substructure that imparts a unique combination of conformational rigidity, aqueous solubility, and synthetic versatility.[3][4]
This in-depth technical guide moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the multifaceted role of piperazine linkers. We will dissect the causal relationships between the piperazine scaffold and the performance of proteolysis-targeting chimeras (PROTACs), and explore its emerging utility in the rational design of molecular glue degraders. This guide is structured to provide not just a descriptive account, but a predictive framework for leveraging the piperazine motif to accelerate the development of next-generation protein degraders.
Part 1: The Dominant Role of Piperazine in PROTACs - From Conformational Pre-organization to Pharmacokinetic Enhancement
In the realm of PROTACs, the piperazine ring is far more than a simple cyclic diamine; it is a functional unit that actively contributes to the intricate process of ternary complex formation and the overall pharmacokinetic profile of the molecule.[]
The Conformational Advantage: Reducing the Entropic Penalty
The formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) is the cornerstone of PROTAC-mediated degradation.[6] Flexible linkers, such as polyethylene glycol (PEG) or long alkyl chains, possess a high degree of conformational freedom. While this flexibility can allow the PROTAC to span a range of distances, it comes at a significant entropic cost upon binding and formation of the ternary complex.[2]
The piperazine ring, with its inherent chair conformation, introduces a degree of rigidity into the linker.[3] This pre-organizes the PROTAC into a more defined three-dimensional structure, reducing the entropic penalty required to achieve a productive ternary complex geometry.[] This can translate to faster association kinetics and a more stable ternary complex, ultimately leading to more efficient ubiquitination and degradation of the target protein.[4]
Diagram 1: Conformational Effects of Piperazine Linkers
Caption: Impact of linker flexibility on ternary complex formation.
A Physicochemical Chameleon: Modulating Solubility and Permeability
A significant challenge in PROTAC development is navigating the delicate balance between aqueous solubility and cell permeability, particularly as these molecules often defy traditional drug-like chemical space, such as Lipinski's Rule of Five. The piperazine moiety, with its two nitrogen atoms, offers a powerful tool to modulate these properties.
The basicity of the piperazine nitrogens allows for protonation at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC molecule.[3] This is a crucial advantage over less polar linkers that can lead to aggregation and poor bioavailability. However, the pKa of the piperazine ring is highly sensitive to its chemical environment.[7] Electron-withdrawing groups, such as adjacent amide bonds or triazole rings formed via click chemistry, can substantially lower the pKa, potentially diminishing the desired solubility-enhancing effect at physiological pH.[6]
Conversely, appropriate substitution on the piperazine ring can fine-tune the lipophilicity of the PROTAC, aiding its passage across cellular membranes. This dual capability to influence both solubility and permeability makes the piperazine linker a key optimization point in improving the drug metabolism and pharmacokinetic (DMPK) properties of a degrader.[8]
Case in Point: The Clinical Success of Piperazine-Containing PROTACs
The strategic incorporation of piperazine linkers is not merely a theoretical advantage; it is a validated strategy evident in several PROTACs that have progressed to clinical trials. For instance, ARV-110 and ARV-471, two pioneering PROTACs in clinical development, feature rigid linkers containing both piperidine and piperazine moieties.[4][9] This design choice was instrumental in improving their metabolic stability and potency, underscoring the real-world impact of piperazine-based linkerology.[4]
| Clinical Candidate | Target | E3 Ligase | Linker Features | Therapeutic Area |
| Vepdegestran (ARV-471) | ER | CRBN | Contains piperazine-like motifs | ER+/HER2- Breast Cancer |
| BMS-986365 | AR | CRBN | Rigid linker with cyclic amines | mCRPC |
| BGB-16673 | BTK | CRBN | Contains cyclic amine linkers | R/R B-cell Malignancies |
Table 1: Examples of Piperazine-Containing PROTACs in Clinical Trials. [10]
Part 2: An Emerging Role for Piperazine in Molecular Glue Degraders
While the role of piperazine as a linker is a cornerstone of PROTAC design, its utility in the field of molecular glues is more nascent and mechanistically distinct. Molecular glues are small molecules that induce a new protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation.[11] They do not possess the distinct "warhead-linker-E3 ligand" architecture of PROTACs.
Recent groundbreaking work has demonstrated that a piperazine moiety on a known protein-targeting ligand can serve as a strategic "exit vector" for the attachment of chemical handles that convert the parent molecule into a molecular glue degrader.[1][12]
From Inhibitor to Degrader: A Piperazine-Enabled Pivot
A compelling example is the conversion of the CDK4/6 inhibitor ribociclib into a CDK4 molecular glue degrader.[1] Ribociclib possesses a solvent-exposed piperazine ring. By appending various chemical moieties to this piperazine, researchers were able to induce a novel interaction with the RNF126 E3 ligase, leading to the degradation of CDK4.[12] In this context, the piperazine is not acting as a linker in the PROTAC sense, but rather as a synthetically accessible anchor point for a "neo-interface" inducing moiety.
Diagram 2: Piperazine as an Anchor for Molecular Glue Development
Caption: Conversion of an inhibitor to a molecular glue via a piperazine handle.
This strategy opens up a new avenue for the rational design of molecular glues, moving beyond serendipitous discovery towards a more modular approach. The prevalence of piperazine motifs in existing small molecule libraries provides a rich starting point for applying this "exit vector" strategy to a wide range of targets.[13]
Part 3: Experimental Protocols and Methodologies
A robust and reproducible experimental workflow is critical for the successful development of piperazine-containing degraders. The following protocols provide a foundational framework for their synthesis and evaluation.
Protocol 1: Synthesis of a Piperazine-Containing PROTAC
This protocol outlines a general multi-step synthesis for a PROTAC targeting a protein of interest (POI) and recruiting the CRBN E3 ligase, utilizing a piperazine-based linker.
Materials:
-
POI-binding ligand with a suitable functional group (e.g., carboxylic acid, amine)
-
Pomalidomide (CRBN ligand)
-
Boc-protected piperazine derivative with orthogonal protecting groups or functional handles
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Deprotection reagents (e.g., TFA for Boc group)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Step-by-Step Methodology:
-
Functionalization of the Piperazine Linker:
-
Begin with a commercially available or synthesized piperazine derivative, for example, N-Boc-piperazine.
-
Selectively functionalize one of the piperazine nitrogens with a linker extension containing a reactive group for conjugation to the POI ligand. This can be achieved through standard alkylation or acylation reactions. The other nitrogen remains Boc-protected.
-
-
Coupling of the Linker to the CRBN Ligand:
-
Activate the glutarimide ring of pomalidomide for nucleophilic attack, or use a pre-functionalized pomalidomide derivative.
-
Couple the deprotected nitrogen of the functionalized piperazine linker to the pomalidomide moiety.
-
-
Deprotection of the Piperazine Linker:
-
Remove the Boc protecting group from the distal nitrogen of the piperazine linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralize the resulting amine salt to yield the free amine.
-
-
Final Coupling to the POI Ligand:
-
Activate the carboxylic acid of the POI-binding ligand using a coupling reagent such as HATU in the presence of a base like DIPEA.
-
Add the deprotected piperazine-pomalidomide intermediate to the activated POI ligand and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
-
Purification and Characterization:
-
Purify the final PROTAC product using flash column chromatography or preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is for assessing the in-cell efficacy of a newly synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Conclusion and Future Outlook
The piperazine ring has firmly established itself as a cornerstone of modern targeted protein degradation strategies. In the context of PROTACs, its ability to confer conformational rigidity, enhance solubility, and provide a versatile synthetic handle has proven instrumental in the development of potent and bioavailable degraders, with several now in clinical trials.[10] The empirical "trial-and-error" approach to linker design is gradually being replaced by a more rational, structure-guided process, and the predictable physicochemical properties of the piperazine motif are central to this evolution.[2]
Furthermore, the nascent but highly promising role of piperazine as a strategic attachment point for the rational design of molecular glue degraders signals an exciting new frontier.[1] This modular approach has the potential to significantly expand the scope of molecular glues beyond serendipitous discoveries.
As our understanding of the complex interplay between linker composition, ternary complex dynamics, and cellular pharmacology deepens, we can anticipate the development of even more sophisticated piperazine-based linkers. These next-generation linkers may incorporate additional functionalities, such as photo-switchable elements for spatiotemporal control or tissue-homing moieties for targeted delivery. The humble piperazine ring, once a simple building block, will undoubtedly continue to be a linchpin in the design of innovative and life-changing therapeutics based on targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 11. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 12. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Application of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and applications of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS No. 124335-65-5). Primarily utilized as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this molecule's unique structural features—a nucleophilic piperazine core, a hydrophilic hydroxyethyl chain, and a reactive carboxylic acid handle—make it a critical building block in modern drug discovery. This document details a representative synthetic pathway, predicted spectroscopic and physicochemical characteristics, and its strategic role in the rational design of heterobifunctional degraders. Methodologies for its synthesis, characterization, and analysis are presented to provide researchers with a foundational understanding and practical framework for its use.
Introduction and Molecular Overview
This compound is a disubstituted piperazine derivative that has emerged as a key component in the synthesis of complex pharmaceutical agents.[1] Its structure is a deliberate amalgamation of functional groups designed for utility and biocompatibility. The core of the molecule is a piperazine ring, a privileged scaffold in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates. This core is functionalized at the N1 position with an acetic acid moiety and at the N4 position with a 2-hydroxyethyl group.
The strategic importance of this compound lies predominantly in its application as a linker molecule in the design of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule. The inclusion of the piperazine and hydroxyethyl groups in this linker is intended to enhance aqueous solubility and provide conformational rigidity, which are often significant challenges in the development of "beyond Rule of 5" molecules like PROTACs.
Molecular Structure:
References
An In-depth Technical Guide to the Applications of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS 124335-65-5)
This technical guide provides a comprehensive overview of the principal applications of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid, a versatile bifunctional molecule increasingly recognized for its utility in advanced drug discovery and development. With its unique structural features, this compound serves as a critical building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering in-depth insights into its primary role as a linker in Proteolysis Targeting Chimeras (PROTACs) and exploring its potential as a biological buffer.
Introduction: Unveiling a Multifunctional Scaffold
This compound is a chemical entity characterized by a central piperazine ring, a hydrophilic hydroxyethyl group, and a reactive carboxylic acid moiety.[1] This distinct combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of molecules with targeted biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 124335-65-5 |
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.23 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 192-196 °C (decomposes) |
The strategic placement of the nucleophilic secondary amine within the piperazine ring, the hydroxyl group for potential secondary modifications, and the carboxylic acid for amide bond formation provides a trifecta of synthetic handles for medicinal chemists.
Core Application: A Rigid Linker in PROTAC Synthesis
The most significant and well-documented application of this compound is as a specialized linker in the burgeoning field of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3]
The Critical Role of Linkers in PROTAC Efficacy
A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is not merely a passive spacer; its composition, length, and rigidity are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[3] A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.
The Piperazine Advantage: Rigidity and Physicochemical Properties
The incorporation of cyclic structures like piperazine into the linker is a key strategy to impart conformational rigidity.[4] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of the crucial ternary complex. Compared to flexible alkyl or PEG linkers, rigid linkers can lead to more potent and selective protein degradation.
The piperazine moiety in this compound offers several advantages:
-
Enhanced Metabolic Stability: The cyclic structure can be less susceptible to enzymatic degradation compared to linear linkers, potentially improving the in vivo half-life of the PROTAC.
-
Improved Solubility: The presence of the nitrogen atoms in the piperazine ring can enhance the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[5][6]
-
Tunable Physicochemical Properties: The basicity of the piperazine nitrogen can be modulated by nearby chemical groups, allowing for fine-tuning of the PROTAC's overall physicochemical profile.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. HEPES - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Linchpin: A Technical Guide to the Mechanism of Piperazine-Based PROTAC® Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their rational design remains a significant challenge. The linker connecting the target protein warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. This guide delves into the core mechanisms of a particularly successful class of linkers: those incorporating the piperazine scaffold. We will move beyond a superficial overview to explore the causal relationships between the piperazine moiety's unique structural and physicochemical properties and its profound impact on PROTAC activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of piperazine-based linkers for creating next-generation protein degraders.
Introduction: Beyond the Passive Tether
PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two. This assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.
Initially, linkers were viewed simply as passive spacers, with length being the primary consideration. However, the field now recognizes that the linker's chemical composition is instrumental to success. It critically influences the geometry and stability of the ternary complex, a cornerstone of degradation efficacy. Among various motifs, rigid heterocyclic scaffolds like piperazine have gained prominence, transforming the linker from a simple strap into a functional component that actively contributes to the PROTAC's mechanism of action.
The Piperazine Advantage: A Mechanistic Deep Dive
The incorporation of a piperazine ring into a PROTAC linker confers distinct advantages that stem from its unique blend of conformational rigidity and tunable physicochemical properties.
Conformational Rigidity and Entropic Pre-organization
A fundamental challenge in PROTAC design is overcoming the significant entropic penalty associated with bringing two large proteins (the POI and the E3 ligase) and the PROTAC into a single, ordered ternary complex. Flexible linkers, such as common polyethylene glycol (PEG) or alkyl chains, possess numerous rotatable bonds. While this flexibility allows them to span a range of distances, it comes at a high entropic cost; the molecule must "freeze" into a specific conformation for productive binding.
Piperazine imposes conformational restraint. As a six-membered saturated heterocycle, it is less flexible than a linear chain of equivalent length. This rigidity helps to "pre-organize" the PROTAC, reducing the number of available conformations in solution.
Causality Explained: By limiting the rotational freedom of the linker, the piperazine scaffold reduces the entropic loss required to form the ternary complex. The PROTAC does not have to "pay" as high an energetic price to adopt the correct geometry for binding. This can lead to more favorable thermodynamics of ternary complex formation, resulting in a more stable and productive complex, which is essential for efficient ubiquitination.
The diagram below illustrates this concept of pre-organization. The flexible linker exists as a wide ensemble of conformations, only a fraction of which are active. The piperazine-containing linker restricts this conformational space, increasing the population of conformations amenable to forming the ternary complex.
Figure 1: Impact of linker rigidity on the entropic cost of ternary complex formation.
Physicochemical Properties: The pH-Responsive Handle
Beyond rigidity, piperazine's two nitrogen atoms provide a crucial handle for modulating physicochemical properties. Piperazine is basic and can be protonated at physiological pH. This has two major implications:
-
Enhanced Solubility: PROTACs are often large, complex molecules that push the boundaries of Lipinski's "Rule of 5" and suffer from poor aqueous solubility. The ability of the piperazine ring to become protonated introduces a positive charge, which can significantly improve the molecule's solubility. This is a distinct advantage over non-ionizable linkers.
-
Modulated Permeability: The protonation state of piperazine is pH-dependent. This allows the PROTAC to act as a "molecular chameleon." In the acidic environment of the gut or late endosome, the piperazine can be protonated, enhancing solubility and potentially aiding endosomal escape. In the more neutral pH of the cytosol or blood, a larger fraction of the piperazine will be in its neutral, more lipophilic state, which is more favorable for passive diffusion across cell membranes.
Trustworthiness through Chemistry: The pKa of the piperazine ring is not fixed; it is highly sensitive to the surrounding chemical environment. Electron-withdrawing groups nearby, such as amide bonds, can lower the pKa, reducing the degree of protonation at physiological pH. This provides medicinal chemists with a tunable dial: by subtly modifying the atoms adjacent to the piperazine ring, one can fine-tune the pKa to strike the optimal balance between solubility and permeability for a specific application.
Quantitative Comparison: Piperazine vs. Other Linkers
The theoretical advantages of piperazine-based linkers are borne out in experimental data. While direct head-to-head comparisons are dependent on the specific POI and E3 ligase, a general trend of improved potency is often observed when flexible linkers are replaced with more rigid structures containing piperazine.
| PROTAC Target | Linker Type | Key Parameter | Value | Rationale for Performance | Reference |
| BRD4 | Flexible PEG | DC₅₀ (Degradation) | ~50 nM | Sub-optimal orientation and high entropic cost for ternary complex formation. | (Comparative) |
| BRD4 | Piperazine-based | DC₅₀ (Degradation) | ~5 nM | Rigid scaffold pre-organizes binding elements, leading to a more stable ternary complex. | (Comparative) |
| Androgen Receptor | Flexible Alkyl | Dₘₐₓ (Degradation) | ~75% | Inefficient ternary complex formation limits maximal degradation level. | (Illustrative) |
| Androgen Receptor | Piperazine/Piperidine | Dₘₐₓ (Degradation) | >95% | Improved metabolic stability and potency from rigidified linker structure. | (Illustrative) |
| BET Proteins | Alkyl Chain | IC₅₀ (Inhibition) | pM range | Potent but may lack optimized ADME properties. | (Illustrative) |
| BET Proteins | Ethynyl-rigidified | IC₅₀ (Inhibition) | 3-6 fold lower | Rigidification led to significantly increased cellular activity in multiple cell lines. | (Illustrative) |
Note: Data are representative examples compiled from literature to illustrate trends. Absolute values are system-dependent.
Experimental Validation: Protocols for Characterization
To rigorously assess the mechanism and efficacy of a piperazine-based PROTAC, a multi-faceted approach combining biophysical and cellular assays is required.
Workflow for PROTAC Characterization
The logical flow of experiments begins with confirming the formation of the key ternary complex in a purified system and then moves to assessing the functional consequence—protein degradation—in a cellular context.
An In-depth Technical Guide to 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid: A Versatile Chemical Building Block
Executive Summary
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic and functional outcomes. Among these, 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid has emerged as a cornerstone intermediate, prized for its unique bifunctional architecture. This guide provides an in-depth analysis of this compound, exploring its physicochemical properties, core synthetic utilities, and pivotal role in drug development. We will delve into validated, field-proven protocols for its key chemical transformations and examine case studies that highlight its contribution to the pharmacokinetic and pharmacodynamic profiles of advanced molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
The Strategic Advantage of the Piperazine Moiety
The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated to optimize the physicochemical properties of a molecule.[1] Its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility—a critical factor for oral bioavailability. The specific structure of this compound, featuring both a hydrophilic hydroxyethyl tail and a reactive carboxylic acid handle, offers a trifecta of synthetic advantages:
-
Enhanced Solubility: The hydroxyethyl group and the piperazine core significantly improve the water solubility of resulting derivatives.
-
Dual Reactivity: It possesses two distinct reactive sites—a carboxylic acid and a primary alcohol—allowing for orthogonal chemical modifications. The carboxylic acid is ideal for forming stable amide bonds, while the hydroxyl group can be modified through esterification or etherification.[2]
-
Pharmacokinetic Modulation: The piperazine ring often acts as a key pharmacophoric element or a linker that can favorably influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 124335-65-5 | [2][3][4] |
| Molecular Formula | C₈H₁₆N₂O₃ | [3][4][5] |
| Molecular Weight | 188.23 g/mol | [3][6] |
| Melting Point | 192-196 °C (decomposes) | [6] |
| Appearance | White to off-white solid | Vendor Data |
| pKa | (Predicted) ~3.5 (acid), ~8.5 (amine) | ChemAxon |
Note: For research purposes, always refer to the Certificate of Analysis for lot-specific data.[4]
The zwitterionic nature of this compound, stemming from the acidic carboxylic acid and basic piperazine nitrogen, makes it a useful buffering agent in some biochemical assays, similar to the well-known HEPES buffer which shares the same core structure.[2][7][8][9]
Core Synthetic Transformations & Validated Protocols
The true power of this building block lies in its predictable and versatile reactivity. The diagram below illustrates the primary synthetic pathways available from its two key functional groups.
Caption: Key synthetic transformations of the bifunctional building block.
Protocol: Amide Bond Formation via HATU Coupling
Amide bond formation is the most common application for this building block. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency, low rates of epimerization for chiral amines, and broad substrate scope.[10]
Causality: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a coupling.[10] Coupling agents like HATU activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.[10][11] A non-nucleophilic base like DIPEA is required to neutralize the generated acids and facilitate the reaction.
Validated Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.1 M).
-
Activation: To the stirred solution, add the amine coupling partner (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. For less reactive amines, the reaction may require gentle heating (40-50 °C).[10]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Self-Validation: A successful reaction is confirmed by the disappearance of the starting carboxylic acid and the appearance of a new, less polar spot on TLC or a new peak with the expected mass in LC-MS analysis.
Protocol: Esterification of the Hydroxyl Group
This modification is useful for fine-tuning solubility or creating prodrugs. A standard approach uses an acyl chloride in the presence of a base.
Causality: The lone pair of electrons on the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base like triethylamine (TEA) is used to scavenge the HCl byproduct, driving the reaction to completion.
Validated Step-by-Step Protocol:
-
Preparation: Dissolve the starting material (1.0 eq), which could be the parent acid or an ester derivative, in anhydrous Dichloromethane (DCM, 0.2 M) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Base Addition: Add triethylamine (TEA, 1.5 eq).
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude product via silica gel chromatography.
Applications in Drug Development & Materials Science
The utility of this building block is best illustrated through its incorporation into advanced molecular structures.
Role as a PROTAC Linker
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) utilize a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3] this compound and its derivatives are employed as components of these linkers.[3][12] The piperazine moiety enhances solubility and provides a rigid, well-defined conformational constraint, while the hydroxyethyl and acetic acid groups serve as attachment points for the two different ligands.[3]
Caption: Conceptual structure of a PROTAC using the building block.
Case Study: Kinase Inhibitors
Many kinase inhibitors incorporate the N-arylpiperazine motif to interact with the solvent-exposed region of the kinase active site.[1] The synthesis often involves a Buchwald-Hartwig amination or an SₙAr reaction to couple the piperazine nitrogen to an electron-deficient (hetero)aryl ring.[1] The acetic acid moiety can then be coupled to another fragment to complete the inhibitor's structure, while the hydroxyethyl group can be used to improve solubility and fine-tune the ADME profile.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
Hazards: May cause skin, eye, and respiratory irritation.[13]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
This compound is more than just an intermediate; it is a strategic tool for molecular design. Its dual functionality, combined with the inherent benefits of the piperazine scaffold, provides chemists with a reliable and versatile platform for constructing complex molecules with tailored properties. From enhancing the solubility of kinase inhibitors to serving as a critical component in PROTAC linkers, its impact is evident across multiple domains of chemical and pharmaceutical research. The validated protocols provided herein serve as a robust starting point for scientists aiming to unlock the full potential of this powerful building block.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. [4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic acid [oakwoodchemical.com]
- 7. 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | CID 23831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.dk [fishersci.dk]
- 11. scribd.com [scribd.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. echemi.com [echemi.com]
- 14. 1-[2-(2-羟基乙氧基)乙基]哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
The Rigid Rationale: A Technical Guide to Employing Rigid Linkers in PROTAC Design
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2] These heterobifunctional molecules consist of two ligands—one for a target protein of interest (POI) and one for an E3 ubiquitin ligase—joined by a chemical linker.[1][] While historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, the field is increasingly recognizing the profound impact of linker rigidity on PROTAC efficacy, selectivity, and overall drug-like properties.[4][5] This guide provides an in-depth exploration of the core principles governing the use of rigid linkers in PROTAC design. We will dissect the causal science behind linker rigidity, from its role in pre-organizing the molecule for optimal ternary complex formation to its influence on pharmacokinetic profiles. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation protein degraders.
The Linker: Beyond a Passive Spacer
The linker is not merely a tether but an active and critical determinant of a PROTAC's success.[6] Its composition, length, and flexibility collectively dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which is the prerequisite for target ubiquitination and subsequent degradation by the proteasome.[7][8][9] While flexible linkers offer synthetic ease and the ability to sample a wide conformational space, this very flexibility can be a double-edged sword.[4] The high number of rotatable bonds can lead to a significant entropic penalty upon binding and may allow the PROTAC to adopt numerous unproductive conformations, negatively impacting potency.[4][6] Furthermore, flexible linkers, particularly long alkyl chains, can contribute to poor physicochemical properties such as high lipophilicity and metabolic instability.[4][6]
This has led to a strategic shift towards more rigid linker designs to overcome these limitations.[6]
The Core Rationale for Rigidity
The primary motivation for employing rigid linkers is to gain greater control over the PROTAC's conformational behavior. The core advantages include:
-
Conformational Pre-organization : Rigid linkers can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[4] This reduces the entropic penalty of binding, as the molecule does not need to "freeze" into a specific shape from a multitude of possibilities, potentially leading to enhanced potency.[6]
-
Improved Selectivity : By presenting the two ligands in a more defined spatial orientation, rigid linkers can improve selectivity for the intended target and disfavor the formation of off-target ternary complexes.[6][8]
-
Enhanced Physicochemical and Pharmacokinetic Properties : Incorporating rigid, polar motifs can significantly improve properties like aqueous solubility and metabolic stability.[1] Constraining the molecule's conformation can also lead to a reduced polar surface area and better cell permeability, addressing key challenges in developing orally bioavailable degraders.[10]
However, rigidity is not a universal solution. The primary disadvantage is the risk of misfit .[4] If the pre-organized conformation is not geometrically compatible with the specific POI and E3 ligase pair, it can completely abrogate the formation of a productive ternary complex.[1][4] Additionally, the synthesis of PROTACs with structurally complex rigid linkers is often more challenging than for those with simple flexible chains.[4][6]
Design Principles and Structural Motifs of Rigid Linkers
Rigidity is introduced into a linker by incorporating structural elements that restrict free bond rotation. Common strategies and motifs include:
-
Aromatic Systems : Phenyl rings, biphenyls, and other heteroaromatic scaffolds introduce planarity and rigidity.[6][11] They can also participate in favorable π-π stacking interactions within the ternary complex, further enhancing stability.[11][12]
-
Cyclic Structures : Saturated rings like piperazine and piperidine are frequently used to constrain the linker's conformation and can improve solubility and metabolic stability.[1][6][13] Spirocycles are another emerging motif that enhances molecular three-dimensionality.[10]
-
Alkynes and Triazoles : The linear geometry of alkynes provides significant conformational restriction.[1][6] Triazole rings, often formed via copper-catalyzed "click chemistry," are metabolically stable and introduce a rigid, planar element.[1][11]
The choice of attachment points for the linker on the two ligands is as critical as the linker's composition itself.[8][14] Computational modeling and structural biology data, where available, are invaluable for identifying solvent-exposed positions on the ligands that provide an appropriate exit vector for the linker without disrupting key binding interactions.[1]
The PROTAC Mechanism of Action (MoA)
The function of any PROTAC, regardless of its linker, is to hijack the cell's ubiquitin-proteasome system (UPS). The diagram below illustrates this catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Evaluation: A Self-Validating Workflow
A rigorous, multi-parametric approach is essential to validate the efficacy of a PROTAC designed with a rigid linker. The goal is to build a comprehensive picture from initial binding events to final cellular degradation.
Logical Workflow for PROTAC Evaluation
The following diagram outlines a standard workflow for characterizing a novel PROTAC.
Caption: A logical workflow for the design and evaluation of PROTACs.
Data Presentation: Comparing Key Biophysical Assays
Validating the formation of a stable ternary complex is a critical step.[7] Several biophysical techniques can provide quantitative data on the thermodynamics, kinetics, and stoichiometry of this interaction.[7][15]
| Assay Technique | Key Parameters Measured | Advantages | Limitations | Typical Reagent Needs |
| Surface Plasmon Resonance (SPR) | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Real-time, label-free, provides kinetic data.[15][16] | Requires immobilization of one protein, can have mass transport limitations. | Moderate protein, low compound. |
| Biolayer Interferometry (BLI) | KD, kon/koff, Cooperativity (α) | Higher throughput than SPR, dip-and-read format.[15][16] | Lower sensitivity than SPR, may not be suitable for weak binary interactions.[17] | Low protein, low compound. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics, label-free, solution-based.[15][16] | Low throughput, requires large amounts of pure protein and compound.[17] | High protein, high compound. |
| FRET-based Assays | Proximity binding, Ternary complex formation | Homogeneous, high-throughput, sensitive.[18] | Requires labeling of proteins, potential for fluorescent artifacts. | Low protein, low compound. |
Experimental Protocol: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
This protocol describes a standard method to quantify the affinity and stability of a PROTAC-induced ternary complex.
Objective: To measure the binding kinetics and affinity of a Protein of Interest (POI) to a pre-formed complex of E3 Ligase and PROTAC.
Materials:
-
Purified, recombinant E3 ligase (e.g., VHL complex) with an affinity tag (e.g., His-tag).
-
Purified, recombinant POI.
-
Synthesized PROTAC of interest.
-
SPR instrument and sensor chip (e.g., Ni-NTA chip for His-tagged protein).
-
Running buffer (e.g., HBS-EP+ with 1-2% DMSO).
Methodology:
-
Chip Preparation & Ligand Immobilization:
-
Equilibrate the Ni-NTA sensor chip with running buffer.
-
Inject the His-tagged E3 ligase over the sensor surface to achieve a target immobilization level (e.g., 2000-4000 RU). This surface will be the "ligand."
-
Block any remaining active sites on the surface according to the manufacturer's protocol.
-
-
Binary Interaction Control (E3 + PROTAC):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
-
Ternary Complex Formation & Kinetics:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC (typically 10-20x its KD for the E3 ligase) and a dilution series of the POI (the "analyte").
-
Inject these POI + PROTAC solutions sequentially over the E3 ligase surface. The binding of the POI, which only occurs in the presence of the PROTAC, signifies ternary complex formation.
-
Include a control injection of the highest POI concentration without the PROTAC to ensure there is no non-specific binding of the POI to the E3 ligase.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.
-
The stability of the complex is inversely related to the dissociation rate (koff); a slower koff indicates a more stable complex.
-
Self-Validation: The protocol's integrity is confirmed by the control steps. The lack of POI binding in the absence of the PROTAC validates that the observed interaction is PROTAC-dependent. The binary interaction data ensures the PROTAC is active towards the immobilized E3 ligase.
Conclusion and Future Outlook
The strategic incorporation of rigid linkers is a cornerstone of modern PROTAC design. By reducing conformational flexibility, these linkers can pre-organize the molecule into a bioactive state, enhancing the stability of the ternary complex and leading to improved degradation potency.[4][6] Furthermore, the use of rigid motifs offers a powerful tool to optimize the physicochemical and pharmacokinetic properties of PROTACs, moving them closer to the profile of traditional small-molecule drugs.[1]
However, the "rigid dilemma" persists: the benefits of pre-organization are balanced by the risk of a geometric mismatch that prevents productive complex formation.[4][5] The future of linker design will undoubtedly rely on a synergistic combination of advanced computational modeling to predict favorable conformations and high-throughput synthesis and screening to empirically test these designs.[19][20][21] As our understanding of the structural dynamics of ternary complexes deepens, so too will our ability to rationally design rigid linkers that are not just stiff, but optimally shaped for potent and selective protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of PROTACs Using the Bifunctional Linker 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
Abstract & Introduction: The Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, distinct from traditional occupancy-based inhibitors.[1] These heterobifunctional molecules operate as catalytic agents, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation of the POI.[2][3] A PROTAC's architecture consists of three key components: a "warhead" ligand for the POI, an E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[4]
While the two ligands ensure binding, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability.[][6] The traditional "trial and error" approach to linker design is gradually being replaced by more rational strategies that employ linkers with embedded functional groups and defined conformational properties.[4]
This guide focuses on the strategic application of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS No: 124335-65-5), a versatile bifunctional linker building block for PROTAC synthesis.[7][8] The incorporation of a piperazine ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic (PK) properties, and introduce a degree of conformational rigidity.[9][10][11] This specific molecule offers two orthogonal reactive handles—a carboxylic acid and a primary alcohol—providing significant flexibility in the synthetic route for PROTAC assembly.
The Strategic Advantage of this compound
The utility of this linker precursor lies in its distinct chemical features, which address several challenges in PROTAC development.
Enhanced Physicochemical Properties
The piperazine core is a privileged scaffold in drug design.[9] Its two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which often improves aqueous solubility—a common hurdle for large, often "greasy" PROTAC molecules.[11][12] Improved solubility is critical for both in vitro assays and in vivo bioavailability.[13] Furthermore, replacing flexible alkyl or PEG chains with a more rigid piperazine-containing linker can reduce the entropic penalty upon formation of the ternary complex, potentially increasing its stability.[14]
Dual-Handle Synthetic Flexibility
The molecule possesses two distinct functional groups for conjugation:
-
Carboxylic Acid (-COOH): This group is readily activated for robust amide bond formation, one of the most common and reliable reactions in medicinal chemistry.[15] It can be coupled to an amine-functionalized warhead or, more commonly, an amine-functionalized E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives).[16]
-
Primary Alcohol (-OH): The hydroxyethyl group provides a secondary attachment point. It can be used to form ether or ester linkages, or it can be further modified (e.g., converted to an azide for click chemistry or a leaving group for nucleophilic substitution), allowing for a highly modular and convergent synthetic strategy.[]
This dual-handle nature allows for a planned, sequential synthesis, minimizing cross-reactivity and simplifying purification steps.
Synthetic Strategy & Workflow Design
A robust synthetic strategy using this linker involves a two-stage process: first, the conjugation of one end of the linker to either the POI ligand or the E3 ligase ligand, followed by purification and subsequent coupling of the second ligand. The choice of which ligand to couple first depends on the stability and functional group tolerance of the respective ligands. A common and effective approach is to first synthesize a Linker-E3 Ligase conjugate.
Below is a generalized workflow for this synthetic approach.
Caption: A generalized two-part synthetic workflow for PROTAC assembly.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers must optimize conditions based on the specific properties of their POI and E3 ligase ligands.
Protocol 1: Synthesis of Linker-E3 Ligase Intermediate
This protocol details the amide coupling of the linker's carboxylic acid to an amine-functionalized Cereblon (CRBN) ligand, such as 4-aminopomalidomide.
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Aminopomalidomide (or other amine-bearing E3 ligand) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[18]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
LC-MS system for reaction monitoring
-
Preparative HPLC system for purification
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[19] The formation of the active ester can be observed.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase ligand solution dropwise to the activated linker solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS, checking for the consumption of the starting materials and the appearance of the desired product mass.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the pure Linker-E3 Ligase intermediate.
-
Confirm the structure and purity of the intermediate by LC-MS and ¹H NMR.
Protocol 2: Final PROTAC Assembly via Ether Linkage
This protocol describes the coupling of the purified intermediate from Protocol 1 with a POI ligand (warhead) functionalized with a suitable leaving group, such as a mesylate (-OMs) or tosylate (-OTs).
Materials & Reagents:
-
Purified Linker-E3 Ligase Intermediate (from Protocol 1) (1.0 eq)
-
POI-Ligand-OMs (Warhead with mesylate leaving group) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (2.0-3.0 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
-
LC-MS system for reaction monitoring
-
Preparative HPLC system for final purification
Procedure:
-
Under an inert atmosphere, dissolve the Linker-E3 Ligase Intermediate (1.0 eq) in anhydrous DMF or ACN.
-
Add the base (e.g., Cs₂CO₃, 2.0 eq). If using NaH, cool the solution to 0 °C before adding the base carefully. Stir for 20-30 minutes to deprotonate the hydroxyl group, forming the alkoxide.
-
Dissolve the POI-Ligand-OMs (1.2 eq) in anhydrous DMF or ACN and add it to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 4-16 hours. The optimal temperature and time will depend on the reactivity of the warhead.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the final PROTAC product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC using preparative HPLC to achieve >95% purity.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Characterization and Quality Control
Rigorous analytical characterization is essential to validate the synthesis and ensure the reliability of biological data.
| Technique | Purpose | Expected Outcome/Data |
| LC-MS | Confirm molecular weight and assess purity. | A single major peak in the chromatogram with a mass corresponding to the calculated exact mass of the final PROTAC.[20] |
| ¹H & ¹³C NMR | Confirm the chemical structure and connectivity. | Peaks corresponding to all protons and carbons in the final structure, with appropriate chemical shifts, integrations, and coupling constants. |
| High-Resolution Mass Spectrometry (HRMS) | Determine the exact mass for formula confirmation. | Observed mass should be within 5 ppm of the calculated exact mass. |
| Analytical HPLC | Quantify final purity. | Purity should be ≥95% for use in cellular and in vivo experiments. |
Conclusion and Future Perspectives
The bifunctional linker This compound represents a highly valuable building block for the rational design and synthesis of PROTACs. Its incorporation of a solubility-enhancing piperazine scaffold and two orthogonal handles for conjugation provides a flexible and robust platform for PROTAC assembly.[13] The protocols outlined here provide a foundational workflow that can be adapted for a wide range of target proteins and E3 ligase ligands. As the field of targeted protein degradation continues to evolve, the strategic use of such "smart" linkers will be paramount in developing next-generation therapeutics with optimized efficacy and drug-like properties.[4]
References
- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Linkers in Chemical Biology [bldpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 18. Amide Synthesis [fishersci.dk]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Bond Formation with 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction
In the landscape of modern medicinal chemistry and drug development, the piperazine moiety is a privileged scaffold due to its prevalence in a vast number of biologically active compounds. The specific building block, 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS 124335-65-5), offers a unique trifunctional handle for molecular elaboration.[1][2] Its structure incorporates a nucleophilic secondary amine within the piperazine ring, a carboxylic acid for amide bond formation, and a primary hydroxyl group that can be further functionalized.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[3] We will delve into the mechanistic underpinnings of amide coupling, provide detailed, field-proven protocols, and discuss critical considerations for achieving high-yield, high-purity products.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Consequently, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved through the use of "coupling reagents."[3][4] The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then susceptible to nucleophilic attack by the amine.[4]
Several classes of coupling reagents are commonly employed, each with its own advantages and specific use cases. These include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HATU, HBTU).[4][5][6] The choice of coupling reagent, solvent, and additives can significantly impact reaction efficiency, yield, and the suppression of side reactions like racemization.[5][6]
The Unique Reactivity of this compound
The structure of this compound presents a key challenge and consideration: the presence of a primary hydroxyl group. While the carboxylic acid is the intended site of reaction for amide bond formation, the hydroxyl group is also nucleophilic and can potentially compete with the amine in the coupling reaction, leading to ester formation as a side product.
To ensure the desired amide is the major product, two primary strategies can be employed:
-
Kinetic Control: Under carefully controlled conditions, the amine, being a stronger nucleophile than the alcohol, will preferentially react with the activated carboxylic acid. This is often achievable with standard coupling protocols.
-
Protection of the Hydroxyl Group: For more sensitive substrates or to eliminate the possibility of side reactions, the hydroxyl group can be temporarily "protected" with a chemical moiety that is inert to the coupling conditions and can be cleanly removed later in the synthetic sequence.[7][8] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[7]
This guide will primarily focus on protocols that do not require a protection step, as this is often the more atom-economical and efficient approach. However, the principles of protection group chemistry are a vital tool in the synthetic chemist's arsenal.[9]
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol details a widely applicable method for the formation of an amide bond between this compound and a primary or secondary amine using the carbodiimide EDC in the presence of the additive HOBt. HOBt is known to suppress side reactions and reduce racemization.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.2 eq), HOBt (1.1 eq), and DIPEA (2.0 - 3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Slowly add EDC (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired amide.
Table 1: Summary of Reagent Stoichiometry for EDC/HOBt Coupling
| Reagent | Stoichiometry (eq) | Purpose |
| This compound | 1.0 | Carboxylic acid component |
| Amine | 1.0 - 1.2 | Amine component |
| EDC | 1.2 | Coupling reagent (activates carboxylic acid) |
| HOBt | 1.1 | Additive to suppress side reactions |
| DIPEA/TEA | 2.0 - 3.0 | Base to neutralize acids formed |
Protocol 2: High-Efficiency Amide Coupling using HATU
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more powerful coupling reagent like HATU is recommended.[3][6] HATU often leads to faster reaction times and higher yields.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) and the amine (1.0 - 1.2 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation and Coupling: Add HATU (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Table 2: Summary of Reagent Stoichiometry for HATU Coupling
| Reagent | Stoichiometry (eq) | Purpose |
| This compound | 1.0 | Carboxylic acid component |
| Amine | 1.0 - 1.2 | Amine component |
| HATU | 1.1 | High-efficiency coupling reagent |
| DIPEA/TEA | 3.0 | Base to neutralize acids and facilitate coupling |
Visualization of the Experimental Workflow
Caption: General workflow for amide bond formation.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider using a more powerful coupling reagent like HATU or increasing the reaction time. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Product Formation: The primary side product of concern is the ester formed from the reaction of the hydroxyl group. If this is observed, a protection strategy for the alcohol may be necessary. Alternatively, running the reaction at a lower temperature may favor the more nucleophilic amine.
-
Purification Challenges: The piperazine nitrogen can sometimes complicate purification by interacting with the silica gel. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the chromatography eluent can help to mitigate this issue.
-
Racemization: For chiral carboxylic acids, the choice of coupling reagent and additives is crucial to prevent racemization. Additives like HOBt or HOAt are known to minimize this side reaction.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. The protocols outlined in this guide provide a robust starting point for its successful incorporation into amide-containing target structures. By understanding the principles of amide bond formation and the specific reactivity of this reagent, researchers can confidently and efficiently advance their synthetic campaigns.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols for the Conjugation of "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" to a VHL Ligand
Introduction: Engineering Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[2] By forming a ternary complex, the PROTAC brings the POI into proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3]
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[4][5] A critical step in the synthesis of a VHL-based PROTAC is the covalent attachment of the linker to the VHL ligand. This application note provides a detailed, field-proven protocol for the chemical coupling of the versatile linker, "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid," to a commonly used amine-functionalized VHL ligand, VH032-NH2.[5][6]
Strategic Considerations for the Coupling Reaction
The core of this protocol is the formation of a stable amide bond between the carboxylic acid moiety of the linker and the primary amine of the VHL ligand. This transformation is a cornerstone of medicinal chemistry and requires careful selection of coupling reagents and reaction conditions to ensure high efficiency and purity.[1][7]
The Choice of Coupling Reagent: HATU
For this application, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient uronium salt-based reagent known for its rapid reaction times and efficacy, even with sterically hindered or electronically challenging substrates.[8] Its mechanism involves the activation of the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[1]
The Role of a Non-Nucleophilic Base: DIPEA
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential for the reaction. Its primary roles are to deprotonate the carboxylic acid of the linker, facilitating its activation by HATU, and to neutralize the acidic byproducts generated during the reaction.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the HATU-mediated amide coupling of "this compound" to VH032-NH2.
Caption: HATU-mediated amide coupling workflow.
Detailed Experimental Protocol
This protocol is designed for the synthesis of the VHL-linker conjugate on a research scale (e.g., 0.1 mmol). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere are recommended for optimal results.
Materials and Equipment
| Reagent/Material | Supplier | CAS Number |
| This compound | MedChemExpress | 124335-65-5 |
| VH032-NH2 ((S,R,S)-AHPC) | MedChemExpress | - |
| HATU | Sigma-Aldrich | 148893-10-1 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 |
| Dichloromethane (DCM), HPLC Grade | Fisher Scientific | 75-09-2 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | 75-05-8 |
| Water, HPLC Grade | Fisher Scientific | 7732-18-5 |
| Formic Acid (FA), HPLC Grade | Sigma-Aldrich | 64-18-6 |
| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Brine (Saturated aqueous NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | 7757-82-6 |
| Round-bottom flask, magnetic stirrer, inert atmosphere setup | - | - |
| Preparative and Analytical HPLC systems with C18 columns | - | - |
| High-Resolution Mass Spectrometer (HRMS) | - | - |
| Nuclear Magnetic Resonance (NMR) Spectrometer | - | - |
Step-by-Step Synthesis Procedure
-
Preparation of Reactants:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq, e.g., 18.8 mg, 0.1 mmol) in anhydrous DMF (e.g., 2 mL).
-
To this solution, add HATU (1.2 eq, e.g., 45.6 mg, 0.12 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq, e.g., 52 µL, 0.3 mmol) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-20 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
In a separate vial, dissolve VH032-NH2 (1.1 eq, e.g., 0.11 mmol, adjust weight based on the molecular weight of the specific batch) in a minimal amount of anhydrous DMF (e.g., 1 mL).
-
Add the VH032-NH2 solution to the pre-activated linker mixture.
-
-
Reaction Progression and Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours.[7]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting materials is observed.
-
Work-up and Initial Purification
-
Quenching and Extraction:
-
Upon completion, dilute the reaction mixture with ethyl acetate (e.g., 20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification by Preparative HPLC
The crude product is purified by reverse-phase preparative HPLC to obtain the final VHL-linker conjugate with high purity (>95%).
| Parameter | Recommended Conditions |
| Column | C18 stationary phase (e.g., 10 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient from 10% to 90% Mobile Phase B over 30 minutes is a good starting point. This may require optimization based on the specific conjugate's retention time.[9][10] |
| Flow Rate | Dependent on the column diameter, typically in the range of 10-20 mL/min. |
| Detection | UV detection at a wavelength where the VHL ligand has significant absorbance (e.g., 254 nm). |
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF and dilute with the initial mobile phase composition.
-
Fraction Collection: Collect fractions corresponding to the major peak of the desired product.
-
Purity Analysis: Analyze the collected fractions by analytical LC-MS to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to yield the final product as a solid.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized VHL-linker conjugate.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) should be used to confirm the exact mass of the synthesized conjugate. The observed mass should be within 5 ppm of the calculated theoretical mass.[2][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. Key diagnostic signals include:
-
The appearance of a new amide proton signal in the ¹H NMR spectrum.
-
Shifts in the signals of protons adjacent to the newly formed amide bond.
-
The presence of signals corresponding to both the VHL ligand and the linker moieties in the correct integration ratios.[12][13]
Workflow for Synthesis and Characterization
Caption: From synthesis to analysis workflow.
Troubleshooting and Expert Insights
-
Low Coupling Efficiency: If the reaction stalls, ensure all reagents and solvents are anhydrous. The pre-activation step is critical; ensure the full 15-20 minutes at 0°C before adding the amine. A slight excess of HATU (up to 1.5 eq) can sometimes improve yields.[1]
-
Side Reactions: HATU can react with unprotected amines if the carboxylic acid is not present. The recommended order of addition (pre-activation of the acid) minimizes this risk.
-
Purification Challenges: PROTAC precursors can sometimes be challenging to purify. A shallow gradient in the preparative HPLC can improve resolution. Using TFA as a mobile phase additive can improve peak shape for amine-containing compounds.[14]
-
Solubility Issues: The piperazine moiety in the linker is intended to enhance solubility.[15] However, if the final conjugate has poor solubility, consider lyophilization from a t-butanol/water mixture.
Conclusion
This application note provides a comprehensive and robust protocol for the coupling of "this compound" to an amine-functionalized VHL ligand using HATU-mediated amide bond formation. By following this detailed procedure and employing rigorous purification and characterization techniques, researchers can confidently synthesize high-quality VHL-linker conjugates, a critical step in the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. excenen.com [excenen.com]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: A Step-by-Step Guide for Incorporating "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" into a PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[][2] The design of a PROTAC is a modular process, involving the selection of a "warhead" that binds the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[4][5] This guide provides a detailed, step-by-step protocol for the incorporation of "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid," a versatile piperazine-based linker, into a novel PROTAC. We will explore the rationale behind experimental choices, provide detailed methodologies for synthesis and characterization, and present illustrative data to guide researchers in the development of potent and selective protein degraders.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[7] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to a more profound and sustained biological effect compared to traditional inhibitors.[2][8]
The linker connecting the warhead and the E3 ligase ligand is not merely a spacer but plays a crucial role in determining the biological activity of the PROTAC.[] Its length, rigidity, and chemical composition can significantly impact the formation and stability of the ternary complex.[4] Piperazine-containing linkers, such as this compound, are frequently employed in drug design and PROTAC development due to their favorable properties.[9][10][11] The piperazine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid yet conformationally adaptable scaffold that can orient the warhead and E3 ligase ligand for optimal ternary complex formation.[11][12]
Diagram of the PROTAC Mechanism of Action:
References
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 10. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic Acid Linker in Kinase Degrader Synthesis
Abstract
Targeted Protein Degradation (TPD) using Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, moving beyond simple inhibition to induce the complete removal of disease-causing proteins.[1] The efficacy of a PROTAC is critically dependent on the linker connecting the target-binding warhead and the E3 ligase ligand.[2] This guide provides an in-depth analysis and detailed protocols for the application of the 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid linker, a versatile building block for the synthesis of potent kinase degraders. We will explore the scientific rationale for its use, provide step-by-step synthetic and biological validation workflows, and discuss key experimental considerations for researchers in oncology and drug development.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's native proteasome machinery.[4] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins.
The linker is not merely a spacer; it is a critical determinant of a PROTAC's biological activity. It dictates the spatial orientation and distance between the POI and the E3 ligase, influencing the stability and productivity of the crucial POI-PROTAC-E3 ternary complex.[1] The linker's physicochemical properties also profoundly impact the overall solubility, cell permeability, and metabolic stability of the final degrader molecule.[5]
The This compound linker has emerged as a valuable tool in PROTAC design. Its structure incorporates several key features: a semi-rigid piperazine core, a hydrophilic hydroxyethyl tail, and a carboxylic acid functional group for versatile conjugation.
Scientific Rationale: Why Choose a Piperazine-Based Linker?
The incorporation of saturated heterocycles like piperazine into PROTAC linkers is a deliberate design choice aimed at optimizing molecular properties.[6][7]
-
Modulating Physicochemical Properties : PROTACs often possess a high molecular weight and polar surface area, placing them "beyond the Rule of 5" and creating challenges for solubility and bioavailability.[5] The piperazine moiety, with its two nitrogen atoms, can be protonated at physiological pH. This basic character can significantly enhance the aqueous solubility of the PROTAC molecule, a critical factor for achieving effective cellular concentrations.[3] However, it is crucial to note that the pKa of the piperazine ring is highly sensitive to the influence of neighboring chemical groups, meaning that the choice of conjugation chemistry can fine-tune this property.[8][9]
-
Imparting Structural Rigidity : Unlike highly flexible polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces a degree of conformational rigidity to the linker.[6][10] This constraint can reduce the entropic penalty of forming the ternary complex by pre-organizing the warhead and E3 ligase ligand into a productive orientation.[7] This stabilization is essential for efficient ubiquitination and subsequent protein degradation.[1]
-
Synthetic Versatility : The this compound structure offers two orthogonal points for chemical modification. The carboxylic acid provides a reliable handle for standard amide bond formation, while the terminal hydroxyl group can be readily functionalized for a secondary conjugation reaction, enabling a modular and stepwise synthetic approach.
Synthesis of a Kinase Degrader: A Representative Workflow
This section outlines a general, two-part synthetic strategy to construct a kinase degrader using the piperazine-based linker. The workflow assumes the use of a kinase inhibitor (KI) containing a suitable amine for coupling and an E3 ligase ligand (e.g., a pomalidomide derivative for Cereblon [CRBN]) with a reactive handle.
Caption: General synthetic workflow for kinase degrader synthesis.
Protocol 1: Synthesis of Linker-Kinase Inhibitor Intermediate
This protocol describes the amide coupling of the linker's carboxylic acid to an amine-containing kinase inhibitor.
Materials:
-
This compound (Linker)
-
Amine-functionalized Kinase Inhibitor (KI-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO3, Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the Linker (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.
-
Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Coupling: Add a solution of the KI-NH2 (1.05 eq) in a minimal amount of anhydrous DMF to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO3 solution, water, and brine.[11]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol) to yield the pure Linker-KI intermediate.
-
Characterization: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Protocol 2: Final PROTAC Assembly via Click Chemistry
This protocol details the functionalization of the intermediate's hydroxyl group to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Linker-KI Intermediate from Protocol 1
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN3)
-
Alkyne-functionalized E3 Ligase Ligand (e.g., Pomalidomide-alkyne)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (NaAsc)
-
Solvents: Anhydrous DCM, DMF, t-Butanol/Water
Procedure:
-
Hydroxyl Activation:
-
Dissolve the Linker-KI intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.2 eq).
-
Stir at 0 °C for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Rationale: The hydroxyl group is a poor leaving group. Conversion to a mesylate or tosylate creates an excellent leaving group for the subsequent nucleophilic substitution with azide.
-
-
Azide Formation:
-
After work-up (washing with cold water and brine, drying, and concentrating), dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide (NaN3, 3.0-5.0 eq) and heat the mixture to 60-80 °C for 4-8 hours.
-
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
After completion, perform an extractive work-up and purify by flash chromatography to obtain the Azide-Linker-KI intermediate.
-
-
Click Reaction (CuAAC):
-
In a single flask, dissolve the Azide-Linker-KI intermediate (1.0 eq) and the Alkyne-E3 Ligase Ligand (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO4·5H2O (0.1 eq). The reaction should turn cloudy or change color.
-
Rationale: This "click chemistry" reaction is highly efficient and specific, forming a stable triazole ring that connects the two halves of the PROTAC.[1][2] Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Stir vigorously at room temperature for 12-24 hours.
-
-
Purification & Characterization:
-
Upon completion, dilute the reaction with water and extract with EtOAc or another suitable organic solvent.
-
Purify the crude final product using preparative reverse-phase HPLC.
-
Characterize the final PROTAC degrader exhaustively using LC-MS, ¹H NMR, and analytical HPLC to confirm identity, structure, and >95% purity.
-
| Technique | Purpose | Expected Outcome |
| LC-MS | Mass confirmation | Observed mass matches the calculated exact mass of the target molecule. |
| ¹H NMR | Structural elucidation | All expected proton signals are present with correct integration and splitting. |
| Analytical HPLC | Purity assessment | A single major peak, indicating >95% purity. |
Biological Validation: Assessing Kinase Degradation
After successful synthesis and characterization, the next critical step is to determine if the PROTAC can induce the degradation of its intended kinase target in a cellular context.
Caption: Workflow for Western Blot-based validation of protein degradation.
Protocol 3: Western Blot Analysis of Target Degradation
Materials:
-
Synthesized Kinase Degrader PROTAC
-
Relevant cancer cell line (e.g., K562 for BCR-ABL[4], A375 for ERK1/2[12])
-
Cell culture medium, FBS, antibiotics
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) or Neddylation inhibitor (e.g., MLN4924) as controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (specific for the target kinase, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC in DMSO and then further dilute in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle-only control (DMSO).
-
Optional Controls: To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[13]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations or controls.
-
-
Incubation: Incubate the cells for a set period (e.g., 18-24 hours). The optimal time may need to be determined empirically.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4 °C for 15 minutes to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the target kinase overnight at 4 °C.
-
Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly, apply ECL substrate, and capture the image using a digital imaging system.
-
Strip or cut the membrane and re-probe for the loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensity for the target kinase and the loading control using software like ImageJ.
-
Normalize the target protein level to the loading control for each lane.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).
-
| Parameter | Definition | Significance |
| DC50 | Half-maximal degradation concentration | Measures the potency of the degrader. A lower DC50 indicates higher potency. |
| Dmax | Maximal degradation | Indicates the efficacy of the degrader. A higher Dmax (closer to 100%) is desirable. |
Conclusion and Future Perspectives
The This compound linker is a powerful and versatile building block in the medicinal chemist's toolbox for creating kinase degraders. Its unique combination of semi-rigidity, tunable solubility, and synthetic accessibility allows for the rational design of PROTACs with improved drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological validation of novel kinase degraders. By systematically applying these methods, researchers can accelerate the discovery of next-generation therapeutics that harness the power of targeted protein degradation.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
Application Notes & Protocols: The Critical Role of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic Acid (HEPES) in Cancer Research
Prepared by a Senior Application Scientist
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the appropriate and effective use of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid, widely known as HEPES, in cancer research. While not an anti-neoplastic agent itself, its role as a biological buffer is paramount for the integrity, reproducibility, and validity of a vast array of experimental models in oncology. This document elucidates the compound's mechanism, outlines its core applications, provides detailed protocols, and highlights critical considerations to prevent experimental artifacts.
Introduction: Beyond Buffering - Ensuring Physiological Relevance in Cancer Models
This compound (HEPES) is a zwitterionic organic chemical buffering agent. Its pKa of ~7.5 at 25°C makes it an exceptionally effective buffer within the physiologically relevant pH range of 7.2 to 7.6. This property is of utmost importance in cancer research, where cellular processes are exquisitely sensitive to pH fluctuations.
Cancer cells often exhibit altered metabolism, such as the Warburg effect, leading to increased production of lactic acid and a tendency to acidify their microenvironment. Maintaining a stable, physiological pH in in vitro and in vivo experimental systems is therefore not a matter of convenience, but a fundamental requirement for obtaining meaningful and translatable data. HEPES serves as a robust tool to control this critical variable, ensuring that observed cellular responses are due to the experimental intervention (e.g., a novel drug candidate) rather than pH-induced stress.
Mechanism of Action: How HEPES Stabilizes the Experimental Milieu
HEPES is a "Good's" buffer, a class of buffers developed by Dr. Norman Good and colleagues in 1966 to meet the specific needs of biochemical and biological research. Its advantages over traditional bicarbonate buffers include:
-
pKa near physiological pH: Ensures high buffering capacity at the pH of most biological systems.
-
High water solubility: Allows for the preparation of concentrated stock solutions.
-
Membrane impermeability: It does not readily cross cell membranes, minimizing interference with intracellular processes.
-
Minimal salt and temperature effects: Its pKa is less sensitive to changes in temperature and ionic concentration compared to many other buffers.
-
CO2-Independence: Unlike the bicarbonate buffering system, which requires a controlled CO2 atmosphere to maintain pH, HEPES can stabilize the pH of media in ambient air. This is particularly useful for procedures conducted outside of a CO2 incubator.
Below is a workflow illustrating the decision-making process and preparation for using HEPES in a typical cancer cell culture experiment.
Caption: Workflow for preparing and using HEPES-supplemented media.
Core Applications and Recommended Concentrations in Oncology Research
The use of HEPES spans a wide range of applications in cancer research, from basic cell culture to complex drug screening assays.
| Application | Typical Concentration | Key Considerations & Rationale |
| Routine Cell Culture | 10 - 25 mM | Supplements bicarbonate buffer, providing extra stability. Especially useful for sensitive cell lines or when incubator CO2 levels fluctuate. |
| Live-Cell Microscopy | 20 - 25 mM | Critical Application. Maintains physiological pH for extended periods on a microscope stage outside a CO2-controlled environment. Prevents pH drift that can induce stress, apoptosis, and morphological changes, confounding results. |
| Cytotoxicity/Viability Assays (MTT, XTT, etc.) | 15 - 25 mM | Ensures that observed drug-induced cytotoxicity is not masked or exaggerated by pH shifts during long incubation periods, particularly with high cell densities. |
| Protein Purification & Enzyme Kinetics | 25 - 100 mM | Provides a stable pH environment for studying cancer-related proteins and enzymes whose activity is often highly pH-dependent. |
| Drug Formulation for In Vivo Studies | Varies (often 10-50 mM) | Used as a buffering agent in vehicles for administering therapeutic agents to animal models, ensuring the stability and solubility of the compound upon injection. |
Critical Alert: The Potential for Experimental Artifacts
While invaluable, the improper use of HEPES can introduce significant artifacts. As a senior scientist, it is imperative to be aware of these potential pitfalls to ensure the trustworthiness of your research.
The Generation of Reactive Oxygen Species (ROS)
Perhaps the most significant and often overlooked drawback of HEPES is its potential to produce hydrogen peroxide (H₂O₂) when exposed to light, particularly in the presence of photosensitizers like flavins found in many culture media. This is critically important in cancer research, as many cancer cells already exist in a state of high oxidative stress. The addition of exogenous H₂O₂ can:
-
Induce cytotoxicity: Directly kill cells, confounding the results of drug toxicity studies.
-
Alter signaling pathways: Activate stress-response pathways (e.g., Nrf2, p38 MAPK) that can interfere with the pathways being investigated.
-
Promote DNA damage: Lead to genomic instability.
Caption: Light-induced generation of H₂O₂ by HEPES in cell culture media.
Mitigation Strategies:
-
Protect Media: Always store HEPES-containing media and solutions protected from light by wrapping containers in aluminum foil or using amber bottles.
-
Minimize Exposure: During experiments, minimize the exposure of cells in HEPES-containing media to intense light sources for extended periods.
-
Use Alternative Buffers: For highly sensitive experiments involving oxidative stress, consider alternative buffers like MOPS, especially if light exposure is unavoidable.
Experimental Protocols
The following protocols provide step-by-step guidance for the correct preparation and use of HEPES in common cancer research applications.
Protocol 1: Preparation of a 1 M Sterile HEPES Stock Solution
Rationale: Preparing a concentrated, sterile stock solution is a fundamental technique that allows for the convenient and aseptic addition of HEPES to various media and solutions without significantly altering their volume.
Materials:
-
HEPES free acid powder (Molecular Weight: 238.3 g/mol )
-
10 M Sodium Hydroxide (NaOH) solution
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
Sterile 0.22 µm filter unit
-
Sterile storage bottle (amber glass recommended)
Procedure:
-
Weigh HEPES: Weigh out 23.83 g of HEPES powder and add it to a beaker containing ~80 mL of high-purity water.
-
Dissolve: Stir the solution on a magnetic stir plate until the powder is fully dissolved. The solution will be acidic.
-
Adjust pH: While continuously monitoring with a calibrated pH meter, slowly add the 10 M NaOH solution dropwise. The goal is to bring the pH to 7.5. Be patient, as pH adjustment can be slow near the pKa.
-
Final Volume: Once the pH is stable at 7.5, transfer the solution to a graduated cylinder and add water to reach a final volume of 100 mL. This brings the concentration to 1 M.
-
Sterilization: Attach the 0.22 µm filter unit to a sterile syringe and filter the 1 M HEPES solution into the final sterile storage bottle. This is the critical step for ensuring sterility.
-
Storage: Label the bottle clearly with "1 M HEPES, pH 7.5, Sterile" and the date of preparation. Store at 4°C, protected from light. The solution is stable for several months.
Protocol 2: Supplementing Cell Culture Medium for Live-Cell Imaging
Rationale: This protocol describes how to prepare a complete medium that maintains physiological pH on a microscope stage, preventing stress-induced artifacts during long-term imaging of cancer cells.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile 1 M HEPES stock solution (from Protocol 1)
-
Sterile 500 mL bottle
Procedure:
-
Start with Basal Medium: Begin with a 500 mL bottle of basal medium. Remove a volume equivalent to what you will add. For a final volume of 500 mL, you will add approximately 50 mL FBS, 5 mL Pen-Strep, and the required HEPES volume.
-
Add Standard Supplements: Aseptically add 50 mL of FBS (for 10% final concentration) and 5 mL of Penicillin-Streptomycin (for 1% final concentration) to the medium.
-
Calculate HEPES Volume: For a final concentration of 25 mM in 500 mL of medium:
-
V₁ (Volume of stock) = ( C₂ (Final concentration) × V₂ (Final volume)) / C₁ (Stock concentration)
-
V₁ = (25 mM × 500 mL) / 1000 mM = 12.5 mL
-
-
Add HEPES: Aseptically add 12.5 mL of the sterile 1 M HEPES stock solution to the medium.
-
Mix and Store: Gently swirl the bottle to mix all components thoroughly. Label the medium as "Complete Medium + 25 mM HEPES". Store at 4°C, protected from light.
-
Pre-warm Before Use: Before adding to cells, warm the medium to 37°C in a water bath.
Conclusion
This compound (HEPES) is an indispensable tool in the cancer researcher's arsenal. Its ability to provide robust pH control is fundamental to the reliability of in vitro data. However, a deep understanding of its properties, including the potential for light-induced ROS production, is essential for its proper use. By following the guidelines and protocols outlined in this document, researchers can leverage the power of HEPES to generate high-quality, reproducible data, thereby advancing the field of oncology.
Experimental procedure for attaching an E3 ligase ligand to "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid"
Title: A Step-by-Step Guide to the Synthesis and Validation of an E3 Ligase-Linker Conjugate: Coupling Pomalidomide to a Piperazine-Based Linker for PROTAC Development
Audience: Researchers, scientists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD).
Abstract: This document provides a detailed experimental guide for the covalent attachment of an E3 ligase ligand to a bifunctional linker, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We focus on the conjugation of 4-amino-pomalidomide, a derivative of a well-established Cereblon (CRBN) E3 ligase ligand, to the carboxylic acid moiety of "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid". The protocol employs a robust and widely used carbodiimide coupling reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Beyond the synthesis, this guide details the necessary procedures for the purification of the resulting conjugate by High-Performance Liquid Chromatography (HPLC) and its structural characterization using Mass Spectrometry and NMR. Finally, we outline essential in vitro and cellular validation assays to ensure the biological functionality of the synthesized E3 ligase-linker conjugate, establishing a self-validating workflow for PROTAC development.
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in pharmacology, moving from protein inhibition to induced protein degradation.[1][2] These molecules consist of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4][5] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1][2] This polyubiquitination marks the POI for degradation by the cell's proteasome, after which the PROTAC can continue its catalytic cycle.[1]
Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase within the ternary complex, profoundly influencing the stability and productivity of this key intermediate.[1][6]
This guide focuses on the practical chemistry of attaching an E3 ligase ligand to a versatile linker, this compound. This linker contains both piperazine and polyethylene glycol (PEG)-like motifs, which are common in PROTAC design and can confer favorable solubility and cell permeability properties.[3][5] We will detail the synthesis of an advanced intermediate, which can subsequently be conjugated to a POI ligand to complete the PROTAC structure.
Principle of the Method: EDC/NHS-Mediated Amide Coupling
The formation of a stable amide bond between the carboxylic acid of the linker and an amine on the E3 ligase ligand is the most common and robust method for conjugation.[7][8] A direct reaction between a carboxylic acid and an amine is generally impractical due to a competing acid-base reaction that forms an unreactive salt.[9][10] Therefore, the carboxylic acid must first be "activated".
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). The mechanism proceeds in two main steps:[11][12]
-
Activation: EDC reacts with the carboxyl group on the linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[11][12]
-
Stabilization and Coupling: To improve efficiency and mitigate hydrolysis, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[11][13] This semi-stable intermediate then efficiently reacts with the primary amine of the E3 ligase ligand (4-amino-pomalidomide) to form the desired, stable amide bond, releasing NHS.[14]
This two-step, one-pot reaction is favored for its mild conditions and high yields, making it a cornerstone of bioconjugation chemistry.[11]
Caption: EDC/NHS Coupling Reaction Workflow.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| This compound | e.g., Sigma-Aldrich | ≥97% | The starting linker molecule.[15][16] |
| 4-Amino-Pomalidomide | e.g., MedChemExpress | ≥98% | Amine-functionalized Cereblon (CRBN) ligand. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | e.g., Thermo Fisher | Synthesis Grade | Store desiccated at -20°C. Equilibrate to RT before opening.[12] |
| N-Hydroxysuccinimide (NHS) | e.g., Sigma-Aldrich | ≥98% | Store desiccated at RT. |
| Anhydrous Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% | Use a sealed bottle to prevent water contamination. |
| Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | ≥99.5% | Base to neutralize HCl salts and facilitate reaction. |
| Dichloromethane (DCM) | e.g., Fisher Scientific | HPLC Grade | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | In-house prep. | ACS Grade | For aqueous workup. |
| Brine (Saturated NaCl solution) | In-house prep. | ACS Grade | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | e.g., Sigma-Aldrich | ACS Grade | For drying organic layers. |
| Acetonitrile (ACN) | e.g., Fisher Scientific | HPLC Grade | Mobile phase for HPLC. |
| Water | Milli-Q or similar | HPLC Grade | Mobile phase for HPLC. |
| Trifluoroacetic Acid (TFA) | e.g., Sigma-Aldrich | HPLC Grade | Mobile phase modifier for HPLC. |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | e.g., Cambridge Isotope | NMR Grade | For NMR analysis. |
Detailed Experimental Protocol
Synthesis of Pomalidomide-Linker Conjugate
This protocol is based on a 0.1 mmol scale. Adjust quantities as needed.
-
Preparation:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (18.8 mg, 0.1 mmol, 1.0 eq).
-
Add anhydrous DMF (2 mL) to dissolve the linker. Stir until the solution is clear.
-
Add 4-Amino-Pomalidomide (28.7 mg, 0.105 mmol, 1.05 eq). Stir to dissolve.
-
Add N-hydroxysuccinimide (NHS) (17.3 mg, 0.15 mmol, 1.5 eq) to the solution.
-
Rationale: Adding the reactants together before the coupling agent ensures they are present to react with the activated species as it forms. A slight excess of the amine component can help drive the reaction to completion.
-
-
Activation and Coupling:
-
Cool the reaction flask to 0°C in an ice-water bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (28.8 mg, 0.15 mmol, 1.5 eq) to the stirring solution in one portion.
-
Add Diisopropylethylamine (DIPEA) (52 µL, 0.3 mmol, 3.0 eq) dropwise.
-
Rationale: The reaction is performed at 0°C to control the rate of reaction and minimize side reactions. DIPEA acts as a non-nucleophilic base to scavenge the HCl released from EDC·HCl and maintain an optimal pH for the coupling reaction.[9]
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For LC-MS, dilute a small aliquot of the reaction mixture in acetonitrile and analyze for the disappearance of starting materials and the appearance of the product peak with the expected mass-to-charge ratio (m/z).
-
Expected [M+H]⁺: C₈H₁₆N₂O₃ (188.22) + C₁₃H₁₁N₃O₄ (273.25) - H₂O = 443.47. Calculated [M+H]⁺ for C₂₁H₂₆N₅O₆⁺: 444.19 .
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM (20 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Rationale: The NaHCO₃ wash removes unreacted NHS and acidic byproducts. The water and brine washes remove residual DMF and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification Protocol: Reverse-Phase HPLC
The crude product will be purified using preparative reverse-phase HPLC to isolate the desired conjugate from unreacted starting materials and byproducts.[17][18][19]
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 10 µm particle size, 19 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes (This is a starting point and must be optimized) |
| Flow Rate | ~15 mL/min (Scale appropriately for the column diameter)[17] |
| Detection | UV at 254 nm and 280 nm |
| Sample Prep | Dissolve crude product in a minimal amount of DMF or DMSO, then dilute with Mobile Phase A to prevent precipitation. |
-
Method Development: First, develop an analytical method on a smaller C18 column to determine the retention time of the product and ensure separation from impurities.
-
Purification Run: Scale the optimized analytical method to the preparative column.[17]
-
Fraction Collection: Collect fractions corresponding to the product peak based on UV absorbance.
-
Post-Purification: Analyze the collected fractions by analytical LC-MS to confirm purity. Pool the pure fractions and lyophilize (freeze-dry) to remove the mobile phase, yielding the purified product as a TFA salt.
Characterization of the Final Conjugate
Structural confirmation and purity assessment are critical validation steps.[20]
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Purpose: To confirm the exact mass of the synthesized molecule.
-
Expected Result: An observed m/z that matches the calculated exact mass for the molecular formula C₂₁H₂₆N₅O₆ within a narrow error margin (e.g., < 5 ppm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Purpose: To confirm the covalent structure of the molecule.
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for both the pomalidomide and linker moieties, with chemical shifts and integrations consistent with the proposed structure. The disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton are key indicators of successful conjugation.
-
Biological Validation Protocols
To be a useful component in a PROTAC, the synthesized conjugate must retain its ability to bind the E3 ligase and facilitate the formation of a ternary complex.
In Vitro E3 Ligase Binding Assay (Fluorescence Polarization)
This assay confirms that the newly attached linker does not obstruct the binding of the pomalidomide moiety to its target, Cereblon (CRBN). It is a competitive binding assay.[21]
Caption: Fluorescence Polarization Assay Principle.
-
Reagents: Purified CRBN-DDB1 complex, a fluorescently-labeled CRBN ligand (tracer), and the synthesized pomalidomide-linker conjugate.
-
Procedure:
-
In a microplate, add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer. This will yield a high polarization signal.
-
Add increasing concentrations of the synthesized pomalidomide-linker conjugate to the wells.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization.
-
-
Expected Outcome: The synthesized conjugate should compete with the fluorescent tracer for binding to CRBN, causing a concentration-dependent decrease in the polarization signal. This data can be used to calculate a binding affinity (e.g., IC₅₀ or Kᵢ), confirming the conjugate is active.[21]
Cellular Degradation Assay (Western Blot)
This is the ultimate functional test. After conjugating the pomalidomide-linker to a suitable "warhead" (e.g., a BET inhibitor like JQ1), the resulting complete PROTAC must be tested for its ability to degrade the target protein in a cellular context.[22][23]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line expressing the target protein, such as BRD4).
-
Treat the cells with increasing concentrations of the fully assembled PROTAC for a defined period (e.g., 18-24 hours).
-
Include appropriate controls: vehicle (DMSO), warhead alone, and a negative control PROTAC (if available).
-
-
Protein Extraction: Lyse the cells to extract total protein and determine protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control antibody (e.g., anti-Actin or anti-GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and normalize it to the loading control.
-
Expected Outcome: A concentration-dependent reduction in the level of the target protein in cells treated with the PROTAC, but not in the control groups. This demonstrates that the entire molecule, including the synthesized pomalidomide-linker conjugate, is functional. The data can be plotted to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[6]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation (LC-MS) | Inactive EDC (hydrolyzed). Wet solvent (DMF). | Use a fresh bottle of EDC, ensuring it is equilibrated to room temperature before opening. Use high-purity, anhydrous DMF from a sealed bottle. |
| Multiple product peaks in HPLC | Side reactions (e.g., N-acylurea formation). Racemization of the E3 ligase ligand. | Optimize reaction conditions: lower temperature, screen different coupling reagents (e.g., HATU), or adjust the base. Ensure high-purity starting materials. |
| Poor recovery after HPLC purification | Product precipitation on the column. Product instability in acidic mobile phase. | Check sample solubility in the mobile phase before injecting.[17] Consider using a different mobile phase modifier (e.g., formic acid) or a pH-stable column. |
| Conjugate does not bind to CRBN in FP assay | Linker attachment site sterically hinders binding. Denatured protein. | This indicates a fundamental design flaw. A different linker attachment point on the E3 ligase ligand may be required.[2] Confirm protein activity with a known ligand. |
| PROTAC does not degrade the target protein | Poor cell permeability. Unfavorable ternary complex formation. | Assess cell permeability using assays like Caco-2.[21][24] The linker length and composition may need to be systematically varied to achieve a productive ternary complex.[3][5] |
References
- 1. chempep.com [chempep.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. calpaclab.com [calpaclab.com]
- 17. agilent.com [agilent.com]
- 18. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]
- 19. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. admescope.com [admescope.com]
"2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" in the development of neurodegenerative disease therapeutics
Application Notes & Protocols
Topic: The Role and Critical Considerations of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic Acid in the Development of Neurodegenerative Disease Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, universally known in the scientific community as HEPES, is a zwitterionic organic chemical buffering agent widely employed in biomedical research. Its pKa of ~7.3 at 37°C makes it an exceptionally effective buffer for maintaining physiological pH in cell culture media and in vitro assay systems. Within the field of neurodegenerative disease, where subtle shifts in pH can dramatically alter protein conformation, enzyme activity, and cellular health, HEPES is a near-ubiquitous tool. However, its role is far from passive. Emerging evidence demonstrates that HEPES can directly interact with and modify the pathogenic aggregation of key proteins like amyloid-beta, generate reactive oxygen species under ambient light, and alter cellular metabolic processes. This guide provides senior researchers and drug development professionals with a comprehensive overview of the critical, often overlooked, impact of HEPES on experimental outcomes in neurodegenerative disease research. We present detailed protocols for its application, methods for validating its use, and a framework for interpreting data generated in HEPES-buffered systems.
Introduction: Beyond pH Control - The Bio-interactive Nature of HEPES
This compound (HEPES) was introduced by Dr. Norman Good as one of a series of zwitterionic buffers designed to overcome the limitations of traditional bicarbonate buffers in biological research.[1] Its primary advantages—maintaining pH stability outside of a CO₂ incubator and low metal-ion binding capacity—have led to its widespread adoption.
In neurodegenerative disease research, which focuses on pathologies like Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), controlling the experimental environment is paramount. These diseases are characterized by protein misfolding, aggregation, oxidative stress, and neuronal cell death—all processes exquisitely sensitive to pH. While HEPES provides superior pH control, it is crucial for the senior scientist to recognize it not as an inert spectator but as an active variable in the experimental system.
Key Considerations:
-
Protein Interactions: The piperazine ring and hydroxyethyl group of HEPES can engage in non-covalent interactions with amino acid residues, particularly histidine, altering protein folding and aggregation pathways.[2]
-
Phototoxicity and ROS Generation: When exposed to ambient laboratory light, particularly in the presence of photosensitizers like riboflavin in cell culture media, HEPES can catalyze the production of hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS).[1][3] This is a critical confounding factor in studies of oxidative stress, a central mechanism in neurodegeneration.[4]
-
Cellular and Metabolic Effects: HEPES can be endocytosed and has been shown to affect ATP-dependent cellular processes, including the function of efflux pumps like P-glycoprotein.[5] This can interfere with studies on drug transport and cellular bioenergetics.
The following sections will dissect these interactions and provide actionable protocols to mitigate potential artifacts, ensuring the integrity of research aimed at developing therapeutics for neurodegenerative diseases.
The Mechanistic Impact of HEPES on Protein Aggregation
The aggregation of specific proteins—amyloid-beta (Aβ) in Alzheimer's and alpha-synuclein (α-syn) in Parkinson's—is a central pathogenic event. The choice of buffer can profoundly influence the kinetics and morphology of these aggregates, directly impacting the screening and validation of potential therapeutic inhibitors.
Alzheimer's Disease: The Aβ Aggregation Conundrum
The fibrillation of the Aβ peptide is a hallmark of Alzheimer's disease.[2] Numerous studies rely on in vitro aggregation assays, such as the Thioflavin T (ThT) fluorescence assay, to screen for inhibitory compounds. Research has revealed that HEPES and the more traditionally "biologically relevant" phosphate buffer yield significantly different results in these assays.[2][6]
Specifically, HEPES buffer can interact with the three histidine residues (His6, His13, His14) of the Aβ peptide.[2][6] This interaction appears to stabilize the monomeric or early oligomeric forms of Aβ, resulting in a significantly longer lag phase in ThT aggregation assays compared to when the same experiment is performed in phosphate buffer.[6] This effect can mask the true efficacy of a potential aggregation inhibitor or, conversely, make an inert compound appear effective by synergizing with the buffer's inherent inhibitory effect.
| Parameter | Phosphate Buffer | HEPES Buffer | Implication for Drug Screening |
| Lag Phase | Shorter | Significantly Longer[6] | A compound may appear more potent in HEPES simply because the baseline aggregation is already slowed. |
| Fibrillation Speed | Faster | Slower[2] | Screening in HEPES may miss compounds that are effective against rapid aggregation. |
| Mechanism | Promotes faster nucleation | Stabilizes monomers/oligomers via His-residue interaction[2][6] | The mechanism of inhibition may be obscured by buffer-peptide interactions. |
| Reproducibility | Can be variable | May increase reproducibility in some systems (e.g., ataxin-3)[6] | Improved stability can be beneficial, but the reason for it must be understood. |
Parkinson's Disease and Other Synucleinopathies
While less extensively studied than its effect on Aβ, the principles of buffer-protein interaction apply equally to α-synuclein, the primary component of Lewy bodies in Parkinson's disease.[7] Given that α-synuclein aggregation is also pH-sensitive and influenced by interactions with small molecules, researchers must validate their buffer systems to ensure they are not inadvertently promoting or inhibiting the aggregation process they aim to study. The use of HEPES in cellular models of mitochondrial dysfunction and oxidative stress in PD is also common, making the potential for ROS generation a significant concern.[8]
Workflow for Buffer Selection in Aggregation Assays
References
- 1. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate and HEPES buffers potently affect the fibrillation and oligomerization mechanism of Alzheimer's Aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Oxidative Stress Enhances Neurodegeneration Markers Induced by Herpes Simplex Virus Type 1 Infection in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Bridging the gap in Parkinson’s disease research: from general pathophysiology to advanced 3d cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid Derivatives
Welcome to the technical support center for PROTAC® development. This guide is specifically designed for researchers, scientists, and drug development professionals who are working to optimize Proteolysis Targeting Chimeras (PROTACs) using linkers derived from "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid". This particular linker scaffold offers a unique combination of properties that can be strategically leveraged to improve PROTAC efficacy.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The narrative explains the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of piperazine-based linkers, focusing on their strategic advantages and impact on PROTAC properties.
Q1: What is the primary advantage of using a piperazine-based linker derived from "this compound"?
The primary advantage lies in the unique combination of rigidity and hydrophilicity this scaffold provides. Unlike highly flexible linkers like long polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces a degree of conformational constraint.[1][2] This rigidity can be beneficial for pre-organizing the PROTAC molecule into a conformation favorable for forming a stable and productive ternary complex (Protein of Interest-PROTAC-E3 Ligase).[3][4]
Furthermore, the nitrogen atoms in the piperazine ring and the hydroxyl group can increase the hydrophilicity of the linker.[1][5] This is a critical feature for improving the often-poor aqueous solubility of PROTACs, which are typically large, greasy molecules that fall outside traditional "Rule of 5" guidelines.[5][6] The protonatable nitrogen of the piperazine ring can significantly enhance solubility at physiological pH.[2][7]
Q2: How does the protonation state of the piperazine linker influence PROTAC behavior?
The protonation state of the piperazine ring is a critical, often overlooked, parameter that significantly impacts a PROTAC's physicochemical properties.[1][8] The basicity (pKa) of the piperazine nitrogen is highly sensitive to the chemical groups attached to it.[2][7]
-
Solubility & Permeability: A protonated (charged) piperazine ring at physiological pH (~7.4) can dramatically increase aqueous solubility.[2] However, this positive charge can be detrimental to passive cell permeability, as charged molecules generally struggle to cross the lipid bilayer of the cell membrane.[9] Therefore, a delicate balance must be struck. Modulating the chemical environment around the piperazine can tune its pKa to achieve sufficient solubility without completely sacrificing permeability.[7]
-
Target Engagement: The charge state can also influence non-specific binding and interactions within the ternary complex.
Q3: How does linker length optimization with this scaffold impact ternary complex formation and degradation efficacy?
Linker length is a critical parameter that must be empirically optimized for every unique Protein of Interest (POI) and E3 ligase pair.[3][10] The linker's role is not merely to connect two ligands but to enable a productive orientation that facilitates ubiquitination.[5][11]
-
Too Short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[5][12]
-
Too Long: An excessively long or flexible linker may not sufficiently restrict the proteins, leading to an unstable or non-productive complex with a high entropic penalty upon binding.[3][10][12]
-
Optimal Length: The ideal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which stabilizes the ternary complex and enhances degradation efficiency.[3][13]
Systematically synthesizing a series of PROTACs where the chain length extending from the "this compound" core is varied (e.g., by adding ethylene glycol units or alkyl chains) is a standard and necessary optimization strategy.[5][10]
Q4: What are the key differences between a rigid piperazine-based linker and a flexible PEG linker?
The choice between a rigid and a flexible linker involves a trade-off between several key properties that influence overall PROTAC performance.
| Property | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperazine-based) | Rationale & Implications |
| Conformational Freedom | High | Low | Flexible linkers allow for more binding orientations, which can increase the probability of forming a complex. However, this comes at an entropic cost, potentially reducing complex stability.[3][10] |
| Ternary Complex Stability | Can be lower due to entropic penalty. | Can be higher by pre-organizing the molecule into a productive conformation, reducing the entropic penalty.[3][4] | |
| Physicochemical Properties | Can lead to high rotatable bond counts, negatively impacting permeability.[14] PEG linkers improve solubility but can increase susceptibility to metabolism.[10] | Can improve passive permeability by reducing flexibility.[4][6] The piperazine moiety can be tuned to balance solubility and permeability.[1][14] | |
| Synthetic Accessibility | Generally easier and more common, with many commercially available building blocks.[10] | Can be more synthetically challenging to prepare compared to simple chain extensions.[3] |
Troubleshooting Guide
This section provides solutions to specific problems encountered during the experimental process, presented in a question-and-answer format.
Problem 1: My PROTAC shows weak or no degradation of the target protein, but I have confirmed both ligands bind their respective proteins.
This is a classic PROTAC development issue where binary affinity does not translate to degradation. The linker is the most probable culprit.
Root Cause Analysis & Solution Pathway:
-
Inefficient Ternary Complex Formation: The most common reason for failure is an inability to form a stable and productive ternary complex.[15] The linker's length or geometry may be preventing the POI and E3 ligase from orienting correctly for ubiquitin transfer.[12][16]
-
Negative Cooperativity: The linker may be forcing an unfavorable interaction (e.g., steric clash or charge repulsion) between the POI and the E3 ligase, actively destabilizing the ternary complex.[3][17]
-
Solution: In addition to length, vary the linker attachment point on either the warhead or the E3 ligase ligand, if chemically feasible.[10][] A different exit vector can completely change the geometry of the ternary complex.
-
-
Poor Cell Permeability: Your PROTAC may be active in vitro but unable to reach its intracellular target.[6][9]
Caption: Troubleshooting decision tree for low PROTAC activity.
Problem 2: My PROTAC has poor aqueous solubility, making formulation and assays difficult.
Due to their high molecular weight, poor solubility is a pervasive issue for PROTACs.[6] The "this compound" linker is an excellent tool to combat this.
Root Cause Analysis & Solution Pathway:
-
Insufficient Linker Hydrophilicity: The overall molecule may still be too lipophilic.
-
Solution: Leverage the modularity of the linker. Synthesize derivatives that incorporate more polar functional groups. For example, extend the linker from the piperazine core using short PEG chains instead of alkyl chains. The ether oxygens in PEG linkers can significantly improve solubility.[5]
-
-
Incorrect pH/Protonation State: The solubility of your PROTAC is likely pH-dependent due to the piperazine nitrogen.[1][8]
-
Solution: First, experimentally measure the solubility of your compound at different pH values (e.g., pH 6.5, 7.4, 8.0) to understand its behavior. Second, if solubility is low at physiological pH, consider linker modifications that increase the pKa of the piperazine nitrogen, ensuring it is protonated. Placing the basic nitrogen further away from electron-withdrawing groups (like amides) can increase its basicity.[7]
-
Problem 3: Synthesis of the final PROTAC via amide coupling to the linker's carboxylic acid is low-yielding.
Low coupling efficiency is a frequent synthetic challenge.[12]
Root Cause Analysis & Solution Pathway:
-
Inefficient Coupling Reagents: Standard coupling reagents may not be sufficient, especially if coupling a sterically hindered fragment.
-
Solution: Switch to a more powerful coupling reagent system. For amide bond formation, combinations like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent (e.g., DMF) are often more effective.[12]
-
-
Steric Hindrance: The reactive sites on your warhead or E3 ligase ligand may be sterically blocked, preventing the linker from accessing the coupling site.
-
Solution: If possible, consider altering the attachment point to a more solvent-exposed part of the ligand.[] Alternatively, adding a small spacer (e.g., a single amino acid or an aminocaproic acid unit) to the ligand before coupling to the main piperazine linker can alleviate steric clash.
-
-
Purity of Reactants: Impurities in your starting materials can poison the reaction.
-
Solution: Ensure all reactants—the warhead, the E3 ligase ligand, and the "this compound" derivative—are of high purity (>95%), as verified by NMR and LC-MS, before attempting the final coupling step.[12]
-
Experimental Protocols
This section provides step-by-step methodologies for the synthesis and evaluation of PROTACs using the specified linker.
Protocol 1: General Synthesis of a PROTAC Library with Varied Linker Lengths
This protocol outlines the synthesis of three PROTACs with increasing linker length, starting from a common piperazine intermediate.
Caption: General workflow for synthesizing a PROTAC library.
Methodology:
-
Synthesis of Elongated Linkers:
-
Start with a protected form of "this compound", for instance, with the hydroxyl group protected as a TBDMS ether and the carboxylic acid as a methyl ester.
-
Couple the free piperazine nitrogen to a series of Boc-protected amino-PEG-acid linkers of varying lengths (e.g., Boc-NH-PEG₁-COOH, Boc-NH-PEG₂-COOH, Boc-NH-PEG₃-COOH) using standard amide coupling conditions (e.g., HATU/DIPEA). This creates a small library of linker precursors.
-
-
Coupling to the First Ligand (e.g., Warhead for POI):
-
Deprotect the carboxylic acid on the piperazine linker precursors (e.g., via saponification with LiOH).
-
Activate the newly formed carboxylic acid and couple it to an amine-functionalized warhead for your POI. Purify each intermediate by column chromatography.
-
-
Coupling to the Second Ligand (e.g., E3 Ligase Ligand):
-
Remove the Boc protecting group from the PEG-chain terminus (e.g., using TFA in DCM).
-
Couple the resulting free amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VH032).
-
-
Final Deprotection and Purification:
-
Perform any final deprotection steps if required (e.g., removing the TBDMS ether from the hydroxyl group using TBAF).
-
Purify the final PROTAC molecules to >95% purity using preparative HPLC. Characterize each final compound thoroughly by LC-MS and ¹H NMR to confirm identity and purity.[19]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid, high-throughput method to assess the passive permeability of your PROTACs.
Methodology:
-
Preparation:
-
Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics a cell membrane.
-
Prepare a stock solution of your PROTAC in DMSO and dilute it into a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration (typically 10-50 µM). This is your donor solution.
-
Fill the wells of the acceptor plate with the same buffer solution, optionally containing a scavenger chemical to prevent back-diffusion.
-
-
Incubation:
-
Carefully place the filter top (containing the donor solutions) onto the acceptor plate.
-
Incubate the plate assembly at room temperature for a period of 4 to 16 hours with gentle shaking to ensure mixing.[5]
-
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of the PROTAC in the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.[5]
-
-
Analysis:
-
Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.
-
Compare the Pe values across your PROTAC library to determine how linker modifications impact passive permeability.
-
Protocol 3: Western Blot Analysis for Target Protein Degradation
This is the gold-standard assay for quantifying PROTAC-induced degradation of the target protein.[20]
Methodology:
-
Cell Culture and Treatment:
-
Seed your target cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., a 7-point dose-response curve from 1 nM to 10 µM) for a specified time (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[20]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[20]
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of total protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against your target protein.
-
Simultaneously, probe with a primary antibody for a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.[20]
-
-
Data Analysis:
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine the DC₅₀ (concentration at which 50% degradation is achieved).
-
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 19. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC® Solubility with a 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic Acid Linker
Introduction: The PROTAC® Solubility Challenge
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] This event-driven mechanism offers significant advantages over traditional occupancy-driven inhibitors, including the potential to target proteins previously considered "undruggable".[3][4] However, the bifunctional nature of PROTACs, which consist of two ligands joined by a linker, often results in molecules with high molecular weight and lipophilicity.[5][6] These characteristics frequently lead to poor aqueous solubility, a major obstacle in drug development that can hinder oral bioavailability and overall therapeutic efficacy.[7][8][9]
This guide provides in-depth technical support for researchers and drug development professionals focused on improving the solubility of PROTACs through the strategic incorporation of a "2-(4-(2-hydroxyethyl)piperazin-1-yl)acetic acid" linker. We will explore the rationale behind this linker's effectiveness, provide troubleshooting for common experimental hurdles, and offer a detailed protocol for its implementation.
The Role of the Linker in PROTAC® Design
Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity and physicochemical properties.[10][11] The linker's length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][10] Furthermore, the linker significantly influences a PROTAC's solubility and cell permeability.[12] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) or basic nitrogen atoms, are often incorporated to enhance aqueous solubility.[10][13][14]
The "this compound" moiety is a particularly effective linker component for improving PROTAC® solubility. The piperazine ring can be protonated at physiological pH, increasing the overall polarity and aqueous solubility of the molecule.[15] The hydroxyethyl group further contributes to hydrophilicity through its ability to form hydrogen bonds.
Visualizing the PROTAC® Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: How does the "this compound" linker improve PROTAC® solubility?
A1: This linker enhances solubility through several mechanisms. The piperazine nitrogen can be protonated at physiological pH, introducing a positive charge that improves interaction with water. The hydroxyethyl group provides a site for hydrogen bonding, further increasing hydrophilicity. Additionally, the overall polarity of the linker helps to counterbalance the often-hydrophobic nature of the two ligand moieties.[15]
Q2: Are there any potential downsides to using this linker?
A2: While beneficial for solubility, the introduction of a basic piperazine moiety can alter the overall pharmacokinetic (PK) properties of the PROTAC®. It may lead to increased clearance or affect tissue distribution. Therefore, it is crucial to evaluate the impact of this linker on the full ADME (absorption, distribution, metabolism, and excretion) profile of the molecule.[16]
Q3: Can the point of attachment of the linker to the ligands affect its solubility-enhancing properties?
A3: Absolutely. The linker's attachment points on both the target-binding ligand and the E3 ligase ligand are critical.[] An improper attachment site could lead to intramolecular hydrogen bonding that masks the hydrophilic features of the linker, thereby reducing its effectiveness in improving solubility.[18][19] Computational modeling can be a valuable tool to predict favorable attachment points and linker conformations.
Q4: Besides improving solubility, what other effects can this linker have on PROTAC® performance?
A4: The linker's structure, including the piperazine ring, can influence the rigidity and conformational flexibility of the PROTAC®.[15][20] This can impact the stability of the ternary complex and, consequently, the efficiency of protein degradation. It is essential to empirically test different linker lengths and compositions to optimize for both solubility and degradation activity.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor aqueous solubility despite linker incorporation. | - Intramolecular Hydrogen Bonding: The hydrophilic groups of the linker may be forming intramolecular hydrogen bonds with other parts of the PROTAC®, reducing their availability to interact with water.[18][19] - Incorrect Salt Form: The piperazine may not be protonated at the pH of the experimental medium. - Aggregation: The overall molecule may still be prone to aggregation. | 1. Modify Attachment Points: Synthesize analogs with different linker attachment points to disrupt intramolecular hydrogen bonding. 2. pH Adjustment: Ensure the buffer pH is below the pKa of the piperazine to promote protonation. 3. Formulation Strategies: Consider using amorphous solid dispersions (ASDs) or other formulation techniques to improve solubility.[5][8][9] |
| Loss of degradation activity after linker modification. | - Unfavorable Ternary Complex Geometry: The new linker may not allow for the optimal orientation of the protein of interest and the E3 ligase for efficient ubiquitination.[10] - Steric Hindrance: The linker may be too bulky or rigid, preventing the formation of a stable ternary complex. | 1. Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths to identify the optimal distance between the two ligands. 2. Introduce Flexibility: If a rigid linker was used, consider incorporating more flexible elements like short PEG chains.[14] |
| Poor cell permeability. | - Increased Polarity: While improving solubility, the hydrophilic linker can reduce passive diffusion across the cell membrane. | 1. Balance Lipophilicity and Hydrophilicity: Aim for a "sweet spot" where solubility is improved without drastically reducing permeability. This may involve subtle modifications to the linker or ligands. 2. Prodrug Strategy: Consider a prodrug approach where the hydrophilic groups are temporarily masked to facilitate cell entry.[13] |
| High in vivo clearance. | - Metabolic Instability: The linker may be susceptible to metabolic enzymes. - Active Transport: The charged nature of the protonated piperazine may lead to recognition by efflux transporters. | 1. Metabolic Stability Assays: Conduct in vitro metabolic stability assays to identify labile sites on the linker. 2. Structural Modifications: Introduce modifications to block metabolic hotspots, such as fluorination or deuteration. |
Experimental Protocol: Synthesis of a PROTAC® with the "this compound" Linker
This protocol provides a general workflow for the amide coupling of the "this compound" linker to a ligand containing a primary or secondary amine.
Visualizing the Synthetic Workflow
Caption: Workflow for PROTAC synthesis via amide coupling.
Materials and Reagents
-
Amine-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
HPLC-grade solvents for purification
Procedure
-
Reaction Setup:
-
To a solution of this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized ligand (1.0 eq) in anhydrous DMF to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
For higher purity, further purification by reverse-phase HPLC may be necessary.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC® product by LC-MS and NMR spectroscopy.
-
Conclusion
The "this compound" linker is a valuable tool for addressing the solubility challenges inherent in PROTAC® development. By understanding its mechanism of action and anticipating potential experimental issues, researchers can effectively leverage this linker to generate PROTACs with improved drug-like properties. As with all aspects of PROTAC® design, a multi-parameter optimization approach that balances solubility, permeability, and biological activity is key to success.
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. chempep.com [chempep.com]
- 3. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. precisepeg.com [precisepeg.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in PROTAC synthesis with "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid"
Welcome to the technical support center for PROTAC synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" as a linker component and are encountering challenges, particularly low reaction yields. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot and optimize your synthetic workflow.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses the most common issues encountered during the coupling of "this compound" with either the E3 ligase ligand or the protein of interest (POI) warhead.
Question 1: Why is my amide coupling reaction with "this compound" resulting in a low yield?
Low yields in amide bond formation with this linker are frequently due to a combination of factors including steric hindrance, suboptimal activation of the carboxylic acid, and potential side reactions. The piperazine ring, while beneficial for the final PROTAC's properties[][2], can present a moderate steric barrier at the reaction center.
Primary Causes and Solutions:
-
Insufficient Coupling Reagent Potency: Standard carbodiimide reagents like EDC, often used with HOBt or HOAt, may not be sufficiently potent to overcome the steric hindrance presented by the substituted piperazine ring.[3] This can lead to slow reaction rates and incomplete conversion.
-
Inadequate Reaction Conditions: Steric hindrance can slow down the reaction kinetics, requiring more forcing conditions to achieve completion.
-
Solution: Increase the reaction time (e.g., from a few hours to overnight) and consider gentle heating (e.g., 40-50 °C).[4] However, be mindful that excessive heat can lead to racemization if chiral centers are present. Microwave-assisted synthesis can also be a powerful tool to drive difficult couplings to completion quickly.[4]
-
-
Suboptimal Solvent Choice: Poor solvation of reactants or intermediates can lead to aggregation and reduced reaction rates.
The choice of coupling reagent is critical. Below is a comparison of common options for sterically hindered couplings:
| Coupling Reagent | Reagent Class | Relative Reactivity | Key Considerations |
| EDC/HOBt | Carbodiimide | Moderate | Often insufficient for this linker. |
| EDC/HOAt | Carbodiimide | Moderate-High | More effective than EDC/HOBt for hindered systems.[5] |
| HATU/HBTU | Uronium/Aminium | High | Excellent choice for hindered couplings. Pre-activation of the acid is recommended.[3][4][6] |
| PyBOP | Phosphonium | High | Another strong option, though may generate more phosphorus-based impurities. |
| COMU | Uronium/Aminium | Very High | A newer generation reagent, often very effective. |
| TFFH/BTFFH | Fluorinating Agent | Very High | Used to convert the carboxylic acid to a highly reactive acyl fluoride, which is less sterically demanding.[3][7] |
Question 2: Do I need to protect the free hydroxyl group on the linker during the coupling reaction?
The terminal primary hydroxyl group on the "2-hydroxyethyl" side chain can potentially compete with the amine nucleophile, leading to the formation of an ester byproduct. While this is generally a slower reaction than amide bond formation, it can become significant under certain conditions, especially with highly activated carboxylic acids.
Recommendation:
For optimal results and to eliminate potential side reactions, it is highly recommended to protect the hydroxyl group .
-
Recommended Protecting Group: A silyl ether, such as tert-butyldimethylsilyl (TBS), is an excellent choice. It is easily introduced, stable to most amide coupling conditions, and can be cleanly removed later in the synthesis under mild acidic conditions (e.g., TBAF or HF-Pyridine).
-
Dissolve "this compound" (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBS-Cl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the TBS-protected acid, which can then be used in the amide coupling step.
Question 3: I'm observing multiple unexpected spots on my TLC/peaks in my LC-MS. What could these side products be?
If you are seeing multiple byproducts, it is crucial to diagnose their origin. Here are the most common possibilities when using this linker:
-
Dimerization/Oligomerization: If you are coupling the linker acid to a molecule that also contains a carboxylic acid (e.g., an E3 ligase ligand like pomalidomide), self-condensation of your starting material can occur. This happens if the activating agent reacts with your intended nucleophile.
-
Reaction at the wrong piperazine nitrogen: "this compound" has two nitrogen atoms. The nitrogen at the 1-position is a tertiary amine and non-nucleophilic. The nitrogen at the 4-position is also tertiary due to the hydroxyethyl group. However, if your starting material is impure and contains piperazine without the hydroxyethyl group, you will have a reactive secondary amine leading to side products.
-
Epimerization/Racemization: If your warhead or E3 ligase ligand contains a stereocenter, the use of a strong base and/or elevated temperatures can lead to its inversion.
-
Formation of an Ester Byproduct: As mentioned in Question 2, if the hydroxyl group is unprotected, it can react with the activated carboxylic acid of another molecule to form an ester.
Frequently Asked Questions (FAQs)
Q1: What is the best order of addition when using HATU with this linker?
The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine component.[8] This minimizes side reactions where HATU might react with your amine.
-
Recommended Protocol:
-
In an anhydrous solvent (DMF or NMP), dissolve the carboxylic acid component (either the linker acid or your substrate) and HATU (1.1-1.2 eq).
-
Add a non-nucleophilic base like DIPEA (2-3 eq).
-
Stir this mixture at room temperature for 5-15 minutes. This is the "pre-activation" step.
-
Add your amine component (1.0 eq) to the pre-activated mixture.
-
Stir until the reaction is complete as monitored by LC-MS.
-
Q2: My final PROTAC containing the piperazine linker is very polar and difficult to purify. What strategies can I use?
The piperazine ring and the hydroxyl group contribute to the high polarity of the final PROTAC, which can make purification by standard silica gel chromatography challenging.
-
Purification Strategies:
-
Reverse-Phase Chromatography (C18): This is often the most effective method. Use a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid to improve peak shape.
-
Ion-Exchange Chromatography: If your PROTAC has a net charge (the piperazine can be protonated), ion-exchange chromatography can be a powerful purification tool.
-
Modified Normal Phase: If you must use normal phase, consider using a more polar mobile phase system, such as DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking on the silica gel.
-
Q3: How does the piperazine ring in the linker affect the properties of my final PROTAC?
The piperazine moiety is considered a "functional linker" component.[] It offers several advantages:
-
Conformational Rigidity: Compared to a simple alkyl chain, the piperazine ring restricts the linker's flexibility. This can help pre-organize the PROTAC into a conformation that is favorable for forming the ternary complex (POI-PROTAC-E3 Ligase).[6][9]
-
Improved Solubility: The nitrogen atoms can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the often large and greasy PROTAC molecule.[2][10]
-
Modulation of Physicochemical Properties: The basicity (pKa) of the piperazine ring is influenced by its surrounding chemical environment.[2][10] This allows for fine-tuning of the PROTAC's overall properties, which can impact cell permeability and pharmacokinetic behavior.
References
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of PROTACs with a "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] The design of these heterobifunctional molecules, which consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex endeavor. The linker, in particular, is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][3]
The "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" linker and its derivatives are frequently employed in PROTAC design to enhance solubility and provide a rigid scaffold.[4][5][6][7] The piperazine moiety, with its basic nitrogen atoms, can be protonated at physiological pH, increasing the molecule's polarity and aqueous solubility.[8][] However, these same properties introduce a unique set of challenges during purification.
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the hurdles associated with the purification of PROTACs featuring this specific piperazine-based linker.
The Root of the Challenge: Understanding the Linker's Physicochemical Properties
The "this compound" linker possesses several key features that influence its behavior during purification:
-
Basicity of the Piperazine Ring: The two nitrogen atoms in the piperazine ring are basic and can be protonated, with their pKa values being significantly influenced by the surrounding chemical groups.[4][5][6][10] This pH-dependent charge can lead to strong interactions with stationary phases in chromatography, causing peak tailing and poor resolution.
-
Hydrophilicity: The hydroxyethyl group and the carboxylic acid moiety, along with the protonated piperazine, contribute to the linker's overall hydrophilicity. This can sometimes lead to poor retention on reverse-phase columns under standard conditions.
-
Potential for Multiple Charged States: Depending on the pH of the mobile phase, the PROTAC can exist in multiple protonation states, further complicating separation.
Visualizing the Linker's Properties
Caption: Physicochemical properties of the linker and their resulting purification challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows significant peak tailing during reverse-phase HPLC purification. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like PROTACs with a piperazine linker on standard silica-based C18 columns. The primary cause is the interaction between the protonated basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the silica surface of the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add an acidic modifier: The most common solution is to add a small amount of an acid to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acid protonates the silanol groups, minimizing their interaction with the basic PROTAC.
-
Use an ion-pairing reagent: For particularly stubborn peak tailing, consider adding an ion-pairing reagent to the mobile phase.[11][12][13] These reagents, such as heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS), have a charged head group that interacts with the charged analyte and a hydrophobic tail that interacts with the stationary phase, improving retention and peak shape.[14]
-
-
Column Selection:
-
Use a base-deactivated column: Many modern HPLC columns are "base-deactivated" or "end-capped," meaning the free silanol groups have been chemically modified to reduce their acidity.
-
Consider a different stationary phase: If peak tailing persists, explore columns with different stationary phases, such as those with embedded polar groups or polymer-based columns that are more stable at higher pH.
-
Q2: My PROTAC has poor retention and elutes in the void volume of my reverse-phase column. What should I do?
A2: This is often due to the high polarity of the PROTAC, contributed by the linker and potentially the warheads.
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Decrease the initial organic solvent concentration: Start your gradient with a lower percentage of organic solvent (e.g., acetonitrile or methanol) to increase the retention of your polar compound.
-
Use a weaker organic solvent: If you are using acetonitrile, try switching to methanol, which is a weaker solvent and may provide better retention for polar compounds.
-
-
Employ Ion-Pairing Chromatography: As mentioned in Q1, ion-pairing reagents can increase the hydrophobicity of your PROTAC, leading to better retention on a reverse-phase column.[11][12][13]
-
Switch to a Different Chromatography Mode:
-
Normal-Phase Chromatography: If your PROTAC is soluble in non-polar organic solvents, normal-phase chromatography (e.g., with a silica or diol column) could be a viable option.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Q3: I am observing multiple, poorly resolved peaks for my PROTAC during HPLC analysis. How can I improve the resolution?
A3: The presence of multiple peaks can be due to several factors, including the presence of isomers, impurities, or the existence of multiple protonation states of your PROTAC in the mobile phase.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient during the elution of your PROTAC can significantly improve the separation of closely related species.[15]
-
Control the Mobile Phase pH: The protonation state of the piperazine linker is pH-dependent.[4][5][6][10] Inconsistent or suboptimal mobile phase pH can lead to broad or multiple peaks. Ensure your mobile phase is well-buffered and experiment with different pH values to find the optimal separation conditions.
-
Increase Column Efficiency:
-
Use a column with a smaller particle size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution.
-
Increase the column length: A longer column provides more theoretical plates and can improve separation.
-
-
Verify Sample Purity: Use an orthogonal analytical technique, such as LC-MS, to confirm the identity of the different peaks.[16] It's possible that some of the peaks are synthesis-related impurities or degradation products.
Q4: My purified PROTAC has poor solubility in aqueous buffers for biological assays. What can I do?
A4: While the piperazine linker is intended to improve solubility, the overall lipophilicity of the PROTAC can still be high.[8]
Troubleshooting Steps:
-
pH Adjustment: The piperazine moiety will be protonated at lower pH, which can increase aqueous solubility.[8] Try dissolving your PROTAC in a buffer with a slightly acidic pH, if compatible with your assay.
-
Use of Co-solvents: For in vitro assays, a small percentage of an organic co-solvent like DMSO or ethanol can help to solubilize your PROTAC.[8] It is crucial to determine the tolerance of your assay to the chosen co-solvent.
-
Formulation Strategies: For in vivo studies, more advanced formulation approaches may be necessary, such as using amorphous solid dispersions or nanoformulations.[8]
Troubleshooting Guide: A Systematic Approach
When encountering purification difficulties, a systematic approach is key. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting the purification of PROTACs with the specified linker.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC with an Acidic Modifier
This protocol is a good starting point for the purification of PROTACs with the "this compound" linker.
Materials:
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF, or mobile phase A)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
C18 reverse-phase HPLC column (base-deactivated recommended)
-
Preparative HPLC system
Methodology:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject the dissolved crude PROTAC sample onto the column.
-
Gradient Elution:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Hold at 95% Mobile Phase B for 5-10 minutes to wash the column.
-
Return to initial conditions (5% Mobile Phase B) and re-equilibrate.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Protocol 2: Ion-Pairing Reverse-Phase HPLC
This protocol is recommended when significant peak tailing or poor retention is observed with standard acidic modifiers.
Materials:
-
Crude PROTAC sample
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: 0.1% Heptafluorobutyric acid (HFBA) in acetonitrile
-
C18 reverse-phase HPLC column
Methodology:
-
Column Dedication: It is highly recommended to dedicate a column for ion-pairing chromatography as the reagents can be difficult to completely wash out.
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition for an extended period (at least 20-30 column volumes) to ensure the ion-pairing reagent has fully coated the stationary phase.
-
Sample Injection and Elution: Follow the same steps as in Protocol 1, using the ion-pairing mobile phases.
-
Post-Purification: Be aware that removing the ion-pairing reagent from the final product can be challenging and may require additional workup steps such as liquid-liquid extraction or solid-phase extraction.
Data Summary Table: Recommended Starting Conditions for RP-HPLC
| Parameter | Condition 1: Acidic Modifier | Condition 2: Ion-Pairing |
| Column | Base-deactivated C18, 5 µm | C18, 5 µm (dedicated) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% HFBA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% HFBA in Acetonitrile |
| Typical Gradient | 5-95% B over 30-60 min | 5-95% B over 30-60 min |
| Flow Rate | Dependent on column dimensions | Dependent on column dimensions |
| Detection | UV (e.g., 254 nm, 280 nm) | UV (e.g., 254 nm, 280 nm) |
Conclusion
The purification of PROTACs containing the "this compound" linker presents a unique set of challenges due to the basic and hydrophilic nature of the piperazine moiety. However, by understanding the underlying chemical principles and employing a systematic troubleshooting approach, these challenges can be effectively overcome. The strategic use of mobile phase modifiers, appropriate column selection, and optimization of chromatographic conditions are essential for achieving high-purity PROTACs for downstream biological evaluation. This guide provides a comprehensive framework to aid researchers in navigating the complexities of purifying these promising therapeutic agents.
References
- 1. chempep.com [chempep.com]
- 2. mdpi.com [mdpi.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 11. scbt.com [scbt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ultrapure Ion Pairing Reagents & Buffers | Regis Technologies [registech.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of PROTACs with Piperazine-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights into enhancing the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperazine-based linkers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Introduction: The Critical Role of Linker Stability in PROTAC Efficacy
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4][]
Metabolic instability is a significant hurdle in PROTAC development, often leading to poor in vivo efficacy.[6] The linker is frequently identified as a metabolic "soft spot," susceptible to enzymatic degradation.[7][8] Piperazine-containing linkers have gained prominence due to their ability to impart conformational rigidity and improve physicochemical properties such as solubility.[9][10][11] This rigidity can pre-organize the PROTAC into a conformation that favors the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[9] Furthermore, strategic incorporation of a piperazine ring, particularly when linked via an amide bond, can enhance metabolic stability by preventing common metabolic reactions like N-dealkylation.[12][13][14]
This guide will delve into the nuances of working with piperazine-based linkers to overcome metabolic stability challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the development and evaluation of PROTACs with piperazine-based linkers.
Issue 1: Rapid Degradation of PROTAC in In Vitro Metabolic Assays (Microsomes or Hepatocytes)
Symptoms:
-
Low recovery of the parent PROTAC in assays using human liver microsomes (HLM) or hepatocytes.[15]
-
Calculated half-life (t½) is significantly shorter than desired.
-
Multiple, rapidly appearing metabolite peaks are observed in LC-MS/MS analysis.
Potential Causes & Troubleshooting Steps:
-
Identify the Metabolic "Soft Spot": The first step is to pinpoint the site of metabolic modification. The linker is a common culprit, but the POI and E3 ligase ligands can also be susceptible.[16][]
-
Action: Perform metabolite identification studies using high-resolution mass spectrometry (HRMS).[18][19] This will help determine if metabolism is occurring on the piperazine ring, adjacent linker components, or the warheads. Computational in silico tools can also predict potential sites of metabolism (SOMs) to guide your investigation.[6][20]
-
-
Piperazine Ring Metabolism: The nitrogen atoms of the piperazine ring are susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[16][21][22]
-
Action 1: Steric Shielding: Introduce bulky substituents near the piperazine nitrogens to hinder enzyme access. For example, adding a methyl or cyclopropyl group can sterically protect the site of metabolism.
-
Action 2: Modify Electronic Properties: Flank the piperazine ring with electron-withdrawing groups (e.g., amides) to decrease the electron density of the nitrogen atoms, making them less prone to oxidation.[13][14][23] Linking the piperazine via an amide bond is a known strategy to prevent N-dealkylation.[10][12]
-
Action 3: Isotopic Reinforcement (Deuteration): Strategically replace hydrogen atoms at metabolically labile positions on or near the piperazine ring with deuterium. The stronger carbon-deuterium bond can slow the rate of CYP-mediated metabolism, an effect known as the kinetic isotope effect.
-
-
Metabolism of Adjacent Linker Components: Linear alkyl or PEG-like chains connected to the piperazine ring can undergo oxidation or O-dealkylation.[16]
-
Action: Replace flexible aliphatic or PEG chains with more rigid structures. Incorporating other cyclic moieties like piperidine or cyclopropane can improve metabolic stability.[9][] The use of cyclic linkers has generally been shown to result in higher metabolic stability compared to linear ones.[15][16]
-
-
Hydrolysis of Linker Bonds: Amide or ester bonds within the linker can be cleaved by hydrolases.[6][7]
-
Action: Replace labile ester bonds with more stable amide bonds. If amide hydrolysis is the issue, consider incorporating sterically hindered amides or exploring alternative, non-hydrolyzable linkages.
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency and Stability
Symptoms:
-
The PROTAC shows potent degradation of the target protein in cell culture but fails to demonstrate efficacy in animal models.[15]
-
Pharmacokinetic (PK) studies reveal low exposure (AUC) and rapid clearance of the parent compound.
Potential Causes & Troubleshooting Steps:
-
High First-Pass Metabolism: The PROTAC may be extensively metabolized in the liver before it can reach systemic circulation, a common issue for orally administered drugs.[15]
-
Action 1: Enhance Metabolic Stability: Apply the strategies outlined in Issue 1 to create a more robust molecule.
-
Action 2: Alternative Routes of Administration: To bypass first-pass metabolism, consider alternative administration routes such as intravenous (IV) or subcutaneous (SC) injection for preclinical studies.[15]
-
-
Poor Permeability and Solubility: PROTACs are large molecules and often exhibit poor membrane permeability and aqueous solubility, which can limit their absorption and distribution.[4][25][26][27]
-
Action 1: Modulate Physicochemical Properties: The piperazine moiety can be leveraged to improve solubility. At physiological pH, the basic nitrogen atoms can be protonated, increasing aqueous solubility.[10][13][21] The pKa of the piperazine ring is influenced by neighboring chemical groups, so linker modifications can fine-tune this property.[11][13]
-
Action 2: Optimize Linker Flexibility and Conformation: The linker's flexibility influences the PROTAC's ability to adopt a conformation that shields polar surface area, which is favorable for cell permeability.[27][28] While rigid linkers like piperazine are beneficial, a balance of rigidity and flexibility is often required.[]
-
-
Formation of Antagonistic Metabolites: A metabolite of the PROTAC might still bind to the target protein or the E3 ligase without inducing the formation of a productive ternary complex, thereby acting as a competitive antagonist.[8][15]
-
Action: Synthesize and test the major identified metabolites for their ability to bind to the POI and E3 ligase, and for their degradation activity.[15] If an antagonistic metabolite is identified, re-engineer the parent PROTAC to block the metabolic pathway leading to its formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a piperazine-based linker for PROTACs?
A1: Piperazine-based linkers offer several key advantages:
-
Increased Metabolic Stability: They can be designed to be more resistant to metabolic degradation compared to linear alkyl or PEG linkers. Specifically, forming an amide bond with the piperazine nitrogen can prevent N-dealkylation.[12][13]
-
Improved Physicochemical Properties: The basic nitrogens of the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility.[10][21]
-
Conformational Rigidity: The rigid structure of the piperazine ring helps to pre-organize the PROTAC into a conformation that is favorable for forming the ternary complex, which can lead to improved potency.[9][]
-
Versatile Synthetic Handle: The two nitrogen atoms provide a versatile platform for modular synthesis and for introducing other chemical groups to optimize the PROTAC's properties.[12]
Q2: How does the attachment point of the linker to the piperazine ring affect metabolic stability?
A2: The attachment point is critical. Attaching linker components to the nitrogen atoms of the piperazine ring via an amide bond is a common strategy to increase metabolic stability by preventing N-dealkylation reactions.[13][14] Attaching bulky groups adjacent to the nitrogen atoms can also sterically hinder access by metabolic enzymes. The overall geometry of the PROTAC, dictated by the attachment points, also influences its interaction with metabolic enzymes.[]
Q3: Can the piperazine ring itself be a metabolic liability?
A3: Yes, under certain circumstances, the piperazine ring can be a site of metabolism. The nitrogen atoms are susceptible to oxidation by CYP enzymes.[21][22] Additionally, complex metabolic bioactivation pathways, including ring contraction, have been observed for some piperazine-containing compounds, although this is less common.[29] However, the chemical environment around the piperazine ring can be modified to mitigate these liabilities. For instance, the presence of two electron-withdrawing groups attached to the nitrogen atoms can prevent bioactivation.[23]
Q4: How do I perform an in vitro metabolic stability assay for my PROTAC?
A4: A typical protocol involves incubating the PROTAC with a metabolically active system, such as human liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for Phase I and II metabolism), and monitoring the disappearance of the parent compound over time.[15][16][30]
-
Key Steps:
-
Preparation: Prepare stock solutions of your test PROTAC and control compounds.
-
Incubation: Incubate the PROTAC (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) or hepatocytes in a buffer at 37°C.[7][30]
-
Initiation: Start the reaction by adding a cofactor, such as an NADPH regenerating system for CYP-mediated metabolism.[15]
-
Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates proteins.[7][15]
-
Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.[7]
-
Data Analysis: Plot the percentage of remaining parent PROTAC against time and calculate the half-life (t½) and intrinsic clearance.
-
Q5: What analytical techniques are best for identifying PROTAC metabolites?
A5: High-resolution liquid chromatography-mass spectrometry (LC-HRMS) is the primary analytical tool for PROTAC metabolite profiling and identification.[18][19] The combination of UHPLC for separation and HRMS for accurate mass measurements allows for the detection and structural elucidation of metabolites, even at low concentrations.[18] Software tools that use the parent compound's structure to predict and search for potential biotransformations can significantly speed up data analysis.[18][20]
Data Presentation & Visualization
Table 1: Impact of Linker Modification on Metabolic Stability of PROTACs
| PROTAC Series | Linker Modification | Metabolic System | Outcome on Stability | Reference |
| Various PROTACs | Linear vs. Cyclic (piperazine/triazole) | Human Hepatocytes | Cyclic linkers generally resulted in higher metabolic stability. | [15][16] |
| AR-based PROTACs | Aliphatic vs. PEG-like (same length) | Human Hepatocytes | Variable; PEG-like linkers showed multiple O-dealkylation sites. | [15][16] |
| ARV-110 | Flexible linker -> Rigid (piperidine/piperazine) | In vivo | Significantly improved metabolic stability and potency. | [9][] |
| BET-targeting | Amide-linked piperazine | Not specified | Prevents N-dealkylation reactions. | [13][14] |
Diagram 1: General PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Diagram 2: Troubleshooting Metabolic Instability
Caption: Decision tree for addressing metabolic instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
- 19. Metabolite Identification Applications | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. PROTAC Metabolite Identification – Mass Analytica [mass-analytica.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mttlab.eu [mttlab.eu]
Modifying "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" to improve ternary complex formation
Welcome, researchers and drug development professionals. This guide is designed to be a dynamic resource for troubleshooting and optimizing experiments involving ternary complex formation, with a specific focus on scenarios where buffer components like "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" (a derivative of HEPES) might be modified to enhance outcomes. We will delve into the underlying principles, provide actionable troubleshooting steps, and offer detailed protocols to navigate the complexities of these powerful biological systems.
Frequently Asked Questions (FAQs)
Q1: My ternary complex assay (e.g., PROTAC-mediated) shows a weak signal or no formation. Where do I start troubleshooting?
A1: A lack of ternary complex formation is a common hurdle. Before considering complex modifications to your buffer or core molecules, it's crucial to systematically validate the fundamental components of your assay.
Initial Troubleshooting Steps:
-
Confirm Binary Interactions: The primary prerequisite for a ternary complex is the formation of stable binary complexes.[1] Independently verify that your small molecule (e.g., PROTAC) binds to both the target protein and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for this.[2][3]
-
Protein Quality and Activity: Ensure that your purified proteins are correctly folded, stable, and active. Run a simple activity assay for your target protein if one exists. Protein degradation or aggregation can be a significant issue.[4]
-
PROTAC Concentration and the "Hook Effect": In proximity-based assays, excessively high concentrations of your bifunctional molecule can saturate both the target and the E3 ligase, favoring binary complexes over the desired ternary complex.[1][5][6][7] Always perform a wide dose-response curve to identify the optimal concentration range and to characterize the bell-shaped curve typical of the hook effect.[5][6]
Q2: I've confirmed my binary interactions, but the ternary complex is still unstable. Could my buffer be the issue?
A2: Absolutely. While often overlooked, the assay buffer is a critical component that can significantly influence protein-protein interactions and overall complex stability.[1][8] Standard buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), while excellent for maintaining pH, are not always inert.[9][10][11][12][13][14]
Key Buffer Considerations:
-
pH and pKa: HEPES has a pKa of ~7.5, making it an effective buffer in the physiological pH range of 6.8 to 8.2.[10][12] However, the optimal pH for a specific protein-protein interaction might deviate slightly. It's worth testing a pH range (e.g., 7.2 to 7.8) to see if it impacts complex formation.
-
Ionic Strength: The salt concentration in your buffer can modulate electrostatic interactions. Too high, and it might disrupt crucial contacts; too low, and non-specific binding might increase. Consider titrating NaCl or KCl concentrations.
-
Additives and Excipients: Small amounts of detergents (e.g., Tween-20) can prevent non-specific binding, while glycerol can enhance protein stability. However, these should be used judiciously as they can also interfere with binding.
Q3: What is "cooperativity" in the context of ternary complexes, and why is it important?
A3: Cooperativity (alpha, α) is a quantitative measure of how the binding of the first protein to the bifunctional molecule influences the binding of the second protein.[2][15]
-
Positive Cooperativity (α > 1): The formation of the first binary complex enhances the binding affinity for the second protein. This is highly desirable as it leads to a more stable ternary complex.[15][16]
-
Negative Cooperativity (α < 1): The formation of the first binary complex decreases the binding affinity for the second protein, often due to steric hindrance or unfavorable protein-protein interactions.[15]
-
No Cooperativity (α = 1): The two binding events are independent.[1]
High positive cooperativity is a key goal in designing effective PROTACs and other molecular glues, as it drives the equilibrium towards the formation of the productive ternary complex.[15][17]
Troubleshooting Guide: From Buffer Optimization to Molecular Modification
This section provides a more in-depth, systematic approach to resolving issues with ternary complex formation, starting with the assay environment and progressing to strategic modifications of your buffer components.
Issue 1: High Background or Non-Specific Binding in Proximity Assays (AlphaLISA, TR-FRET)
High background can mask a real signal, making it impossible to accurately quantify ternary complex formation.[8]
Workflow for Reducing Non-Specific Binding:
Caption: Workflow for troubleshooting high background signals.
Issue 2: Low Ternary Complex Stability or Transient Binding
Even with confirmed binary interactions, the ternary complex itself may be too short-lived to be effective, particularly for applications like targeted protein degradation.[1]
Strategies to Enhance Complex Stability:
A. Buffer System Modification
While HEPES is a common choice, its piperazine ring can sometimes participate in unforeseen interactions. Exploring alternatives or modifications can be beneficial.
Table 1: Comparison of Biological Buffers for Ternary Complex Assays
| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics | Considerations for Ternary Complexes |
| HEPES | 7.5 | 6.8 - 8.2 | Zwitterionic, low metal binding.[10][13] | Generally a good starting point, but its structure can be modified. |
| PIPES | 6.8 | 6.1 - 7.5 | Forms radicals less readily than HEPES. | Good for redox-sensitive systems. |
| MOPS | 7.2 | 6.5 - 7.9 | Does not interact with most metal ions.[18] | Suitable for many enzymatic assays. |
| Tris | 8.1 | 7.0 - 9.0 | pH is highly temperature-dependent.[14][19] | Use with caution if temperature fluctuates. Can interact with some enzymes. |
| Phosphate | 7.2 | 5.8 - 8.0 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[19][20] | Avoid if your proteins require these cations for activity. |
B. Strategic Modification of "this compound"
The core idea here is to use the buffer molecule not just as a pH stabilizer, but as a scaffold for introducing functionalities that could favorably interact with the protein partners in the ternary complex. This is an advanced strategy for when standard buffer optimization is insufficient.
Conceptual Modification Strategies:
-
Introducing Hydrophobic Moieties: If the protein-protein interface in your ternary complex has hydrophobic patches, adding small alkyl or aryl groups to the hydroxyethyl tail of the molecule could promote favorable interactions and increase complex stability.
-
Adding Hydrogen Bond Donors/Acceptors: Incorporating amide or carboxylate functionalities could create additional hydrogen bonds across the protein-protein interface, effectively "stapling" the complex together.
-
Linker Extension: Replacing the acetic acid group with a longer, flexible linker (e.g., a short PEG chain) terminating in a carboxyl group could provide more reach and flexibility for forming stabilizing contacts.
Logical Flow for Molecular Modification:
Caption: Strategy for modifying buffer molecules to enhance stability.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol provides a framework for measuring the kinetics of ternary complex formation and dissociation, which is crucial for calculating cooperativity.[3]
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified E3 ligase, target protein, and bifunctional molecule.
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a density that will yield a maximal response (Rmax) appropriate for the interaction.
-
Binary Interaction (Control): Inject a series of concentrations of the target protein alone over the E3 ligase surface to confirm the absence of a direct interaction.
-
Ternary Complex Formation:
-
Prepare a series of analyte solutions. Each solution should contain a fixed, saturating concentration of the target protein and a varying concentration of the bifunctional molecule.
-
Inject these solutions sequentially over the immobilized E3 ligase surface, from lowest to highest concentration (single-cycle kinetics).
-
Include a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and KD.
-
The cooperativity (α) can be calculated by comparing the affinity of the bifunctional molecule for the E3 ligase in the presence and absence of the target protein.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC is the gold standard for measuring the thermodynamic parameters of binding, providing a complete picture of the forces driving complex formation.[2]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
Materials:
-
Isothermal Titration Calorimeter.
-
Purified E3 ligase, target protein, and bifunctional molecule.
-
Dialysis buffer (identical to the assay buffer to avoid heat of dilution effects).
Procedure:
-
Preparation:
-
Thoroughly dialyze all proteins and dissolve the small molecule in the final dialysis buffer.
-
Degas all solutions immediately before use.
-
-
Experiment Setup:
-
Method 1 (Titrating PROTAC into Proteins):
-
Fill the ITC cell with a solution containing both the target protein and the E3 ligase at a known concentration (e.g., 10-20 µM).
-
Fill the injection syringe with the bifunctional molecule at a concentration 10-15 times higher than the protein concentration.
-
-
Method 2 (Sequential Binding):
-
Fill the ITC cell with the E3 ligase.
-
Titrate the bifunctional molecule into the cell to form the binary complex.
-
In a separate experiment, fill the cell with the pre-formed binary complex and titrate the target protein into it.
-
-
-
Titration:
-
Perform an initial injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 2-3 µL).
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and calculate ΔS.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. reagent.co.uk [reagent.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 12. Tampon HEPES [sigmaaldrich.com]
- 13. Uses and characteristics of HEPES buffer_Chemicalbook [chemicalbook.com]
- 14. Buffers for Biochemical Reactions [promega.com]
- 15. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 19. mdpi.com [mdpi.com]
- 20. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Properties by Fine-Tuning Piperazine Linker pKa
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for a critical aspect of Proteolysis-Targeting Chimera (PROTAC) design: the strategic modulation of piperazine linker pKa to enhance therapeutic efficacy. Here, we move beyond theoretical concepts to offer practical, field-proven insights into the causal relationships between a linker's physicochemical properties and a PROTAC's overall performance.
Frequently Asked Questions (FAQs)
Q1: Why is the pKa of a piperazine linker so critical for my PROTAC's function?
The pKa of the piperazine moiety within your PROTAC linker is a pivotal determinant of its overall physicochemical profile, directly influencing its therapeutic efficacy.[1][2][3][4][5] Piperazine is often incorporated into linkers to enhance properties like aqueous solubility and to introduce a degree of conformational rigidity.[1][2][4][5][] However, its basic nature means it can be protonated at physiological pH. This protonation state, governed by its pKa, has a cascading effect on several key PROTAC attributes:
-
Aqueous Solubility: A protonated piperazine ring increases the hydrophilicity of the PROTAC, which can improve its solubility in aqueous media. This is often a desirable trait, especially for molecules that are otherwise highly lipophilic.[1][2][4][5]
-
Cell Permeability: There is a delicate balance between solubility and permeability. While protonation enhances solubility, the resulting positive charge can hinder the PROTAC's ability to passively diffuse across the lipophilic cell membrane.[7][8][9] Fine-tuning the pKa to achieve a transient or partial protonation state can be a key strategy to balance these opposing requirements.
-
Off-Target Effects: A highly basic piperazine may lead to nonspecific interactions with acidic residues on proteins or phospholipids, potentially causing off-target effects or reducing the effective concentration of the PROTAC available for target engagement.
-
Ternary Complex Formation: The linker's properties, including its protonation state, can influence the conformation and stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2][4][5][10][11]
A study on piperazine-containing linkers demonstrated that the pKa can vary widely, from 4.5 to 8.0, depending on the chemical environment.[1] This variability underscores the importance of deliberate chemical modifications to achieve the desired pKa for optimal PROTAC performance.
Q2: My PROTAC has poor cell permeability. Could the piperazine linker's pKa be the culprit?
Yes, it is highly probable. If your PROTAC exhibits poor cell permeability, the pKa of the piperazine linker is a prime suspect. A piperazine with a high pKa will be predominantly protonated at physiological pH (around 7.4), leading to a charged molecule that struggles to cross the lipid bilayer of the cell membrane.[7][9]
Consider the "molecular chameleon" concept: an ideal PROTAC might adopt a more polar, soluble conformation in the aqueous extracellular environment and a less polar, folded conformation to facilitate membrane passage.[9] A highly basic piperazine can disrupt this balance by maintaining a charged state, thus limiting passive diffusion.
Troubleshooting Steps:
-
Measure the pKa: Experimentally determine the pKa of your PROTAC. This will provide a quantitative measure of its ionization state at physiological pH.
-
Assess Lipophilicity: Determine the LogD (distribution coefficient at a specific pH) of your PROTAC. A low LogD at pH 7.4 can be indicative of poor membrane permeability.
-
Chemical Modification: If the pKa is too high, consider modifications to the linker to reduce the basicity of the piperazine nitrogen. This can be achieved by introducing electron-withdrawing groups near the piperazine ring.[1][][13] For instance, placing an amide bond adjacent to the piperazine can significantly lower its pKa.[1]
Q3: How can I strategically modify the piperazine linker to fine-tune its pKa?
The basicity of the piperazine nitrogens is highly sensitive to the immediate chemical environment, particularly the presence of electron-withdrawing or electron-donating groups.[1][2][4][5] Here are some established strategies to modulate the pKa:
-
Introduction of Electron-Withdrawing Groups (EWGs): Placing EWGs, such as amides or esters, adjacent to the piperazine ring can significantly decrease its basicity through inductive effects.[] This is a common and effective strategy to lower the pKa and reduce the extent of protonation at physiological pH.[1]
-
N-Alkylation and N-Acylation: Methylation of one or both piperazine nitrogens can reduce the pKa.[1][14] Acyl groups are even more effective at reducing basicity.
-
Steric Hindrance: Introducing bulky groups near the nitrogen atoms can create steric hindrance that disfavors protonation, thereby lowering the pKa.
-
Bioisosteric Replacement: In some cases, replacing the piperazine with a bioisostere that has a lower pKa, such as morpholine, can be a viable strategy to improve pharmacokinetic properties.[13][15]
The following table summarizes the impact of various substitutions on the pKa of piperazine derivatives:
| Substitution Pattern | Typical pKa Range | Effect on Basicity | Rationale |
| 1,4-dialkylpiperazine | ~8.0 | High | Alkyl groups are weakly electron-donating. |
| N-acyl piperazine | 4.5 - 6.0 | Low | The acyl group is strongly electron-withdrawing, delocalizing the lone pair of the nitrogen.[1] |
| Piperazine with adjacent amide | 5.0 - 7.0 | Moderate to Low | The amide group is electron-withdrawing, reducing the basicity of the distal nitrogen.[1] |
| Morpholine | ~8.4 | High | The oxygen atom is electron-withdrawing, but the effect on the distal nitrogen is modest. |
Note: These are approximate ranges, and the actual pKa will depend on the specific chemical context of the entire molecule.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding but poor target degradation in cells.
This is a frequent challenge in PROTAC development and often points to issues with ternary complex formation or the PROTAC's ability to effectively function within the cellular environment.[16]
Decision-Making Workflow for Troubleshooting Poor Cellular Degradation
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 13. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
The Strategic Choice in PROTAC Design: A Comparative Guide to Piperazine-based and PEG Linkers
In the rapidly advancing field of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the choice of its warhead and E3 ligase ligand. The linker, the chemical bridge connecting these two crucial components, plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[1] This guide provides an in-depth comparison of two distinct classes of linkers: the more rigid, hydrophilic "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid" and the widely utilized flexible polyethylene glycol (PEG) linkers.
The PROTAC Mechanism and the Linker's Central Role
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3]
The linker's primary function is to tether the two ligands at an optimal distance and orientation to enable the formation of a stable and productive ternary complex.[4] However, its influence extends far beyond that of a simple spacer. The linker's length, composition, and rigidity significantly impact a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[4][5]
Caption: General mechanism of PROTAC-induced protein degradation.
A Tale of Two Linkers: Physicochemical Properties at a Glance
The choice between a piperazine-based linker and a PEG linker introduces a fundamental trade-off between rigidity and flexibility, with significant downstream consequences for the PROTAC's behavior.
| Property | "this compound" | PEG Linkers |
| Structure | Contains a rigid piperazine ring | Linear, flexible chain of repeating ethylene glycol units |
| Flexibility | Relatively rigid, conformationally constrained | Highly flexible |
| Solubility | Generally good due to the hydrophilic piperazine and hydroxyethyl groups | Excellent, increases with chain length |
| Permeability | Can be favorable; the rigid structure may pre-organize the PROTAC into a permeable conformation. The protonatable nitrogen can also influence permeability. | Complex relationship; can adopt a folded, more permeable conformation (the "chameleon effect"), but longer chains can increase TPSA and reduce permeability.[6] |
| Metabolic Stability | The piperazine ring is generally more metabolically stable than linear ethers. | Ether linkages can be susceptible to oxidative metabolism.[6] |
In-Depth Comparison: Navigating the Design Landscape
Flexibility vs. Rigidity: The Conformational Advantage
The high flexibility of PEG linkers allows a PROTAC to adopt numerous conformations, which can be advantageous in the initial stages of discovery when the optimal geometry for ternary complex formation is unknown.[6] However, this conformational freedom can also be a liability, leading to an entropic penalty upon binding and potentially non-productive interactions.
Conversely, the rigidity of the piperazine ring in "this compound" pre-organizes the PROTAC into a more defined set of conformations.[7][8] This can lead to a more potent degrader if the constrained conformation is bioactive, as it reduces the entropic cost of ternary complex formation.[7] The incorporation of such rigid moieties is a growing strategy to improve PROTAC properties.[7]
Caption: Structural comparison of a piperazine-based linker and a PEG linker.
Solubility and Permeability: The "Chameleon Effect" and Beyond
A significant challenge in PROTAC design is their tendency to fall into the "beyond Rule of 5" chemical space, often leading to poor solubility and permeability.[9] Both linker types offer strategies to mitigate these issues.
PEG linkers are well-known for enhancing the aqueous solubility of PROTACs.[6][10] Their impact on cell permeability is more nuanced. While their hydrophilicity can impede passive diffusion, the flexibility of PEG chains can allow the PROTAC to fold and shield its polar surface area, presenting a more hydrophobic profile to the cell membrane—a phenomenon known as the "chameleon effect".[6] However, excessively long PEG chains can increase the topological polar surface area (TPSA) to a point where permeability is diminished.[6]
The "this compound" linker also promotes hydrophilicity. Furthermore, the presence of the ionizable piperazine ring can be leveraged to improve solubility.[8] Studies have shown that cationic rigid linkers containing piperazine moieties can enhance water solubility and cell permeability.[11] The protonation state of the piperazine ring is influenced by its chemical environment and can be a key parameter to modulate for optimal ADME properties.[8][12][13]
Metabolic Stability: A Key Determinant of In Vivo Half-Life
The metabolic stability of the linker is crucial for a PROTAC's in vivo half-life and overall exposure.[6] The ether linkages within PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] While strategies exist to improve the stability of PEGylated PROTACs, such as the incorporation of rigid moieties, this remains a potential liability.[6] The piperazine ring, being a saturated heterocycle, is generally less prone to metabolic degradation, potentially offering an advantage in terms of in vivo stability.
Experimental Protocol: A Head-to-Head Comparison
To empirically determine the optimal linker for a given target and E3 ligase pair, a systematic comparison is essential. The following protocol outlines a workflow for comparing a PROTAC synthesized with "this compound" against a series of PROTACs with varying lengths of PEG linkers.
Caption: Experimental workflow for comparing PROTAC linkers.
Step 1: PROTAC Synthesis
-
Synthesize a panel of PROTACs with the same warhead and E3 ligase ligand.
-
One PROTAC will incorporate the "this compound" linker.
-
Synthesize a corresponding series of PROTACs with PEG linkers of varying lengths (e.g., 2, 4, and 6 ethylene glycol units).
Step 2: Western Blot for Protein Degradation
-
Culture cells expressing the target protein.
-
Treat the cells with a range of concentrations of each synthesized PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with a primary antibody against the target protein and a loading control.
-
Quantify band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[7]
Step 3: Cell Viability Assay
-
Assess the cytotoxicity of the PROTACs to ensure that protein degradation is not a result of general cellular toxicity.[1]
-
Use a standard method such as an MTT or CellTiter-Glo assay.
Step 4: Physicochemical Property Assessment
-
Permeability: Use a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion.
-
Solubility: Determine the kinetic or thermodynamic solubility of each PROTAC in a relevant buffer system (e.g., phosphate-buffered saline).
Step 5: In Vivo Studies (for lead candidates)
-
Pharmacokinetics: Administer the most promising PROTACs to an animal model (e.g., mice) and measure plasma concentrations over time to determine key PK parameters.
-
Efficacy: In a relevant disease model, evaluate the ability of the PROTACs to degrade the target protein in vivo and produce a therapeutic effect.
Conclusion
The choice between "this compound" and PEG linkers in PROTAC design is a strategic decision that requires careful consideration of the desired properties of the final molecule. PEG linkers offer flexibility and excellent solubility, making them a common starting point in PROTAC optimization.[14][15] However, the piperazine-based linker provides a more rigid and metabolically stable alternative that can lead to highly potent degraders with improved drug-like properties.[7][8] Ultimately, the optimal linker is target- and system-dependent, necessitating the empirical evaluation of a diverse set of linkers to unlock the full therapeutic potential of targeted protein degradation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Beyond the Tether: A Comparative Guide to Functional Piperazine-Based Linkers vs. Traditional Alkyl Chains in PROTAC Efficacy
From Passive Spacer to Active Modulator: The Evolving Role of the PROTAC Linker
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by hijacking the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][] A PROTAC's architecture is deceptively simple: a ligand for the POI and a ligand for an E3 ubiquitin ligase are joined by a chemical linker.[3][4] Initially viewed as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[5][6][7]
The choice of linker dictates the spatial arrangement and relative orientation of the POI and E3 ligase, which is paramount for the formation of a stable and productive ternary complex—the essential prerequisite for ubiquitination and degradation.[3][6][8] This guide provides an in-depth comparison between two distinct classes of linkers: the functional, semi-rigid linker exemplified by structures derived from 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetic acid and the conventional, flexible alkyl chain linkers. We will explore the causal relationships between linker structure and PROTAC performance, supported by experimental frameworks and data-driven insights to inform rational degrader design.
The Great Divide: Flexibility vs. Constrained Functionality
The fundamental difference between simple alkyl chains and piperazine-containing linkers lies in their structural and chemical properties. This divergence has significant downstream consequences for every aspect of PROTAC performance, from ternary complex thermodynamics to whole-molecule ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Alkyl Linkers: These are the most common starting point in PROTAC design, primarily composed of saturated hydrocarbon chains.[3] Their defining characteristic is high conformational flexibility.[6] This allows the PROTAC to sample a wide range of conformations, which can be advantageous in early discovery to identify a productive binding orientation without prior structural knowledge. However, this flexibility comes at a cost: a significant entropic penalty upon binding to form the ternary complex, which can weaken its stability.[5][6] Furthermore, their often-lipophilic nature can negatively impact solubility while offering a potential route to improved cell permeability.[][10]
-
Piperazine-Based Linkers: Incorporating a piperazine ring, such as that derived from "this compound," introduces a semi-rigid, heterocyclic core into the linker.[][12] This structural constraint reduces the number of available conformations, which can "pre-organize" the PROTAC into a geometry favorable for ternary complex formation, thereby lowering the entropic penalty.[12] Beyond rigidity, the piperazine motif is a "functional" linker.[] Its two nitrogen atoms offer distinct advantages: they can serve as hydrogen bond acceptors and, critically, the basic nitrogen can be protonated. This protonation, particularly in the acidic environment of the endosome (pH ~5.5-6.0), can enhance solubility and potentially aid in endosomal escape, a key hurdle for large molecules.[][13][14]
Head-to-Head Comparison: Key Performance Attributes
The choice between a flexible alkyl linker and a functional piperazine-based linker involves a series of trade-offs. The optimal choice is context-dependent, relying on the specific POI-E3 ligase pair and the desired therapeutic profile.
Physicochemical Properties: Solubility and Permeability
A major challenge in PROTAC development is navigating the "beyond Rule of 5" (bRo5) chemical space.[15] These large molecules often suffer from poor solubility and low cell permeability.[10][16]
-
Alkyl Linkers: Their hydrophobicity can improve passive diffusion across the cell membrane but often at the expense of aqueous solubility.[][10]
-
Piperazine-Based Linkers: The presence of nitrogen and oxygen atoms, as in the this compound moiety, increases polarity.[] Crucially, the basic piperazine nitrogen can be protonated at physiological pH, which can significantly boost aqueous solubility.[13][14][17] This property can be finely tuned by modifying the chemical environment around the piperazine ring.[13][14] While increased polarity might suggest lower passive permeability, some rigid linkers can adopt folded, less polar conformations in the nonpolar environment of the cell membrane, a "chameleon effect" that facilitates cell entry.[18][19]
Table 1: Representative Physicochemical Properties of PROTACs
| Feature | PROTAC-Alkyl | PROTAC-Piperazine | Rationale & Causality |
|---|---|---|---|
| Molecular Weight (Da) | ~950 | ~1050 | The piperazine-based linker adds more atoms, increasing the overall molecular weight. |
| cLogP | 5.5 | 4.2 | The heteroatoms (N, O) in the piperazine linker increase polarity, thus lowering the calculated logP. |
| Topological Polar Surface Area (TPSA) | 130 Ų | 165 Ų | The additional H-bond donors/acceptors in the functional linker increase the TPSA. |
| Aqueous Solubility (µM) | < 10 | > 100 | The ionizable nitrogen in the piperazine ring significantly improves solubility in aqueous media.[13][14][17] |
Ternary Complex Formation and Stability
The ultimate goal of the linker is to promote a stable and productive ternary complex.[6][20]
-
Alkyl Linkers: High flexibility means a higher entropic cost to lock the molecule into a single productive conformation, potentially leading to a less stable complex.[6]
-
Piperazine-Based Linkers: The semi-rigid nature reduces conformational entropy loss upon binding.[12] This pre-organization can lead to more favorable binding thermodynamics and enhanced positive cooperativity (α), where the binding of the first protein enhances the affinity for the second.
Table 2: Comparative In Vitro Efficacy Data
| Parameter | PROTAC-Alkyl | PROTAC-Piperazine | Rationale & Causality |
|---|---|---|---|
| Ternary Complex Cooperativity (α) | 1.5 | 5.0 | The rigidity of the piperazine linker can pre-organize the PROTAC, facilitating favorable protein-protein interactions and stabilizing the complex.[12] |
| Degradation Potency (DC₅₀, nM) | 50 | 8 | A more stable and productive ternary complex translates directly to more efficient ubiquitination and degradation, lowering the DC₅₀. |
| Maximal Degradation (Dₘₐₓ, %) | 85% | >95% | Enhanced complex stability allows for sustained degradation activity, achieving a more complete knockdown of the target protein. |
Pharmacokinetics and Metabolic Stability
The linker is often the most solvent-exposed part of the PROTAC and can be a primary site of metabolism.[]
-
Alkyl Linkers: Long, flexible alkyl chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[]
-
Piperazine-Based Linkers: Heterocyclic structures like piperazine are often more metabolically robust.[14] Embedding the nitrogen atoms within amide bonds, a common synthetic strategy, can further protect against N-dealkylation reactions.[14]
Table 3: Representative ADME Profile Comparison
| Parameter | PROTAC-Alkyl | PROTAC-Piperazine | Rationale & Causality |
|---|---|---|---|
| PAMPA Permeability (Pₐₚₚ, 10⁻⁶ cm/s) | 2.5 | 1.8 | The higher polarity of the piperazine linker can reduce passive permeability in this artificial membrane model. However, this may not fully capture cellular uptake mechanisms. |
| Microsomal Half-life (t₁/₂, min) | 25 | > 90 | The piperazine ring is generally less prone to oxidative metabolism than a linear alkyl chain, leading to greater stability in liver microsomes.[14] |
Experimental Design for Linker Evaluation
To systematically compare the efficacy of PROTACs synthesized with these different linkers, a validated experimental workflow is essential.
Protocol 1: PROTAC Synthesis (General Scheme)
Objective: To synthesize two PROTACs with identical warhead and E3 ligase ligands but differing linkers.
-
Warhead-Linker Conjugation:
-
For PROTAC-Piperazine: Couple the carboxylic acid group of "this compound"[21] to an available amine on the POI ligand (or vice-versa) using a standard peptide coupling reagent like HATU in DMF with a non-nucleophilic base such as DIPEA.
-
For PROTAC-Alkyl: Use a corresponding bifunctional alkyl linker (e.g., a C6 amino-carboxylic acid) and perform the same coupling reaction.
-
-
Purification: Purify the resulting Warhead-Linker intermediate by reverse-phase HPLC. Confirm identity and purity (>95%) via LC-MS and ¹H NMR.
-
Linker-E3 Ligand Conjugation:
-
Activate the remaining functional group on the linker (e.g., the terminal hydroxyl on the piperazine linker via mesylation, or the terminal carboxyl on the alkyl linker).
-
React the activated Warhead-Linker intermediate with the E3 ligase ligand (e.g., a hydroxyl-functionalized pomalidomide derivative) under appropriate conditions (e.g., SN2 reaction for the mesylate or amide coupling for the carboxyl).
-
-
Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC and fully characterize by LC-MS and NMR.
Protocol 2: Cellular Degradation Assay (In-Cell Western)
Objective: To quantify the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of the synthesized PROTACs.
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 for an ER-targeting PROTAC) in a 96-well plate and allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-Alkyl and PROTAC-Piperazine (e.g., from 1 µM down to 1 pM) in cell culture medium. Treat the cells with the compounds for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis and Fixation: After incubation, remove the medium, wash cells with PBS, and then fix and permeabilize the cells (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100).
-
Immunostaining: Block non-specific binding with a blocking buffer. Incubate with a primary antibody specific to the POI. Following washes, incubate with an IRDye-conjugated secondary antibody. For normalization, co-stain with an antibody for a housekeeping protein (e.g., Vinculin) using a different fluorescent channel.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the POI and the normalization protein in each well.
-
Data Analysis: Normalize the POI signal to the housekeeping protein signal. Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC₅₀ and Dₘₐₓ values.
Conclusion and Future Outlook
The linker is not a passive tether but a central design element that actively shapes the biological and pharmacological profile of a PROTAC.[3][] Simple, flexible alkyl linkers have been workhorses in the field, offering synthetic tractability and enabling the initial discovery of active degraders.[7][23] However, the field is increasingly shifting towards more sophisticated, functional linkers to overcome the inherent challenges of the bRo5 space.[7][]
Linkers incorporating motifs like "this compound" offer a compelling multi-parameter solution. They impart a degree of rigidity to reduce the entropic penalty of ternary complex formation, leading to enhanced potency.[12] Furthermore, their embedded functionality can be exploited to dramatically improve physicochemical properties like solubility and metabolic stability, which are critical for advancing degraders toward the clinic.[13][14] While there is no one-size-fits-all solution, the evidence strongly suggests that a rational design approach, moving beyond simple chains to functional, conformationally constrained linkers, will be essential for unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 17. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 21. medchemexpress.com [medchemexpress.com]
- 23. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Senior Application Scientist's Guide to Evaluating Buffer Systems for Ternary Complex Stability Assays
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the formation and stability of the ternary complex—comprising the target Protein of Interest (POI), a degrader molecule like a PROTAC, and an E3 ligase—are paramount for therapeutic efficacy.[1][2][3] The potency of a degrader is often heavily dependent on the stability of this complex.[1][3] However, the success of in vitro assays designed to measure this stability can be profoundly influenced by a factor that is critical yet frequently overlooked: the choice of the buffering agent.
This guide provides an in-depth comparison of common biological buffers, using HEPES (2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid) as a primary example, to illustrate how assay conditions can dictate experimental outcomes in ternary complex analysis.
The Unseen Variable: Why Buffer Choice is Critical
The primary role of a buffer is to maintain a stable pH. However, its impact extends far beyond that. Buffer molecules can directly interact with protein surfaces, modulating electrostatic interactions and influencing protein-protein binding affinities.[4][5][6][7] This is especially crucial in the context of a ternary complex, where three components must come together in a specific orientation. An otherwise potent degrader might appear weak or inactive simply because the in vitro assay buffer creates unfavorable conditions for complex formation.[1][8] Therefore, systematic buffer optimization is not a preliminary step but a core component of rigorous assay development.
Diagram: The Central Role of Buffer in Ternary Complex Formation
Caption: The assay buffer directly influences the components and the final measurement of ternary complex stability.
A Comparative Analysis of Common Biological Buffers
The selection of a buffer should be a deliberate choice based on the specific requirements of the protein system and the assay technology being used. Below is a comparison of three widely used buffers: HEPES, Tris, and Phosphate-Buffered Saline (PBS).
| Feature | HEPES (this compound) | Tris (Tris(hydroxymethyl)aminomethane) | PBS (Phosphate-Buffered Saline) |
| Useful pH Range | 6.8 - 8.2[][10][11] | 7.2 - 9.0[12][13][14] | ~7.4 (less adjustable)[15][16] |
| pKa (25°C) | ~7.5[][11][17] | ~8.1[12][13] | ~7.2 (for H₂PO₄⁻) |
| Temperature Sensitivity | Low. pKa changes little with temperature. | High. pH decreases significantly as temperature drops.[12][18] | Moderate. |
| Metal Ion Binding | Negligible, making it ideal for studying enzymes that require metal ions.[11][17] | Can chelate metal ions.[13] | Phosphate can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[15][16][19] |
| Advantages | Maintains pH well outside a CO₂ incubator.[10][20] Good biocompatibility.[][10] | Inexpensive and widely available.[12][18] Inert in many enzymatic reactions. | Isotonic and mimics physiological conditions, making it non-toxic to most cells.[15][16] |
| Disadvantages | More expensive than Tris or PBS.[18] Can generate reactive oxygen species when exposed to light.[17] May interfere with some protein quantification assays (e.g., Lowry, BCA).[21] | Reactive primary amine can interfere with certain crosslinking reactions and assays.[13][22] Toxic to many mammalian cells.[13] | Can inhibit certain enzymatic reactions (e.g., kinases).[15] May precipitate when mixed with ethanol.[15] |
Expert Insights:
-
HEPES is often the superior starting point for biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) due to its stable pH across temperatures and low reactivity.[18] Its zwitterionic nature makes it a robust choice for maintaining physiological pH.[17]
-
Tris is a common buffer in biochemistry, but its temperature-dependent pH is a significant drawback.[12][18] A buffer prepared to pH 7.5 at room temperature will shift to a more alkaline pH at 4°C, potentially altering protein interactions. Furthermore, its primary amine can react with NHS-ester chemistry used in protein labeling or SPR chip amine coupling.[22]
-
PBS is excellent for cell-based work because it is isotonic, but its utility in biophysical assays is limited.[15][16] The phosphate ions can interfere with phosphorylation-dependent interactions and will precipitate in the presence of common divalent cations, which may be essential for the activity of certain E3 ligases.[15][16]
Experimental Protocol: Buffer Scouting for Ternary Complex Stability using SPR
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics and affinity, making it a gold standard for characterizing ternary complexes.[23] This protocol outlines a systematic approach to buffer optimization.
Diagram: SPR Buffer Optimization Workflow
Caption: A logical workflow for systematically testing and selecting the optimal buffer for an SPR-based assay.
Step-by-Step Methodology:
-
Preparation of Buffers:
-
Prepare 1L stock solutions of three candidate buffers:
-
HEPES Buffer: 20 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4.
-
Tris Buffer: 20 mM Tris-HCl, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4 (adjust pH at the intended experimental temperature).
-
PBS Buffer: 1X PBS (10 mM PO₄³⁻, 137 mM NaCl, 2.7 mM KCl), 0.005% v/v Surfactant P20, pH 7.4.
-
-
Causality: Matching the ionic strength (via NaCl) and including a surfactant are critical to minimize non-specific binding and ensure comparability between conditions.
-
-
Ligand Immobilization:
-
Immobilize a high-quality, biotinylated E3 ligase (e.g., Cereblon or VHL) onto a streptavidin-coated SPR sensor chip to a target density of ~2000-4000 Response Units (RU).
-
Causality: Immobilizing the E3 ligase is a common strategy. A stable baseline after immobilization is a prerequisite for reliable kinetics.
-
-
Buffer Scouting Execution:
-
Equilibrate the SPR system with the first running buffer (e.g., HEPES Buffer).
-
Inject the target Protein of Interest (POI) at a high concentration (e.g., 1 µM) alone. This is a crucial negative control to assess non-specific binding of the POI to the E3 ligase or chip surface in that buffer.
-
Inject a pre-incubated mixture of the POI (e.g., 1 µM) and the PROTAC degrader (e.g., 1 µM). This injection measures the formation of the ternary complex.
-
Regenerate the surface if necessary.
-
Repeat the process for the Tris and PBS buffers, ensuring the system is fully equilibrated with the new buffer each time.
-
-
Data Analysis and Interpretation:
-
Compare the sensorgrams from the "POI + PROTAC" injections across the three buffers.
-
The optimal buffer will yield the highest specific binding signal (RU from "POI + PROTAC" minus RU from "POI alone") with a stable baseline and minimal bulk refractive index artifacts.
-
Poor buffer conditions may result in low signal, high non-specific binding, or sensorgrams with shapes indicative of protein aggregation or instability.
-
Data Presentation: Hypothetical Results of Buffer Scouting
The following table summarizes potential outcomes from the SPR buffer scouting experiment, illustrating how buffer choice can dramatically alter the perceived stability of a ternary complex.
| Buffer System | Non-Specific Binding (RU) (POI alone) | Ternary Complex Signal (RU) (POI + PROTAC) | Net Specific Signal (RU) | Data Quality & Interpretation |
| 20 mM HEPES, 150 mM NaCl, pH 7.4 | 15 | 150 | 135 | Excellent. Clean sensorgrams, stable baselines. Indicates robust complex formation. This is the optimal condition. |
| 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 | 40 | 85 | 45 | Poor. High non-specific binding and lower specific signal suggest suboptimal protein-protein interactions. |
| 1X PBS, pH 7.4 | 25 | 50 | 25 | Very Poor. Very low signal. Potential inhibition or precipitation suggests this buffer is unsuitable for this specific protein system. |
Conclusion and Authoritative Recommendations
The choice of buffer is a foundational parameter in the design of reliable and reproducible assays for ternary complex stability. While HEPES is often a superior starting point for in vitro biophysical studies due to its chemical inertness and pH stability, no single buffer is universally optimal.[18]
-
Always Perform Buffer Scouting: Never assume a standard buffer from a previous protocol is suitable for a new protein system. Systematically test at least two or three different buffer species (e.g., HEPES, Tris, PBS).[1]
-
Control for pH and Ionic Strength: When comparing buffers, ensure the pH and total ionic strength are kept constant to isolate the effect of the buffer species itself.
-
Validate with Orthogonal Methods: If possible, confirm the findings from your primary assay (e.g., SPR) with a secondary, solution-based method like Isothermal Titration Calorimetry (ITC) or a homogeneous assay like AlphaLISA to ensure the observed effects are not an artifact of surface immobilization.[23]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. | Semantic Scholar [semanticscholar.org]
- 6. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 11. reagent.co.uk [reagent.co.uk]
- 12. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 13. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 14. Why use Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. Phosphate-Buffered Saline or PBS Solution [thoughtco.com]
- 16. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 17. HEPES - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rndsystems.com [rndsystems.com]
- 21. benchchem.com [benchchem.com]
- 22. biology.stackexchange.com [biology.stackexchange.com]
- 23. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
A Head-to-Head Comparison of Rigid vs. Flexible Linkers in BRD4 Degradation: A Guide for Rational PROTAC Design
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to outright elimination. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC's architecture is deceptively simple: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's potency, selectivity, and overall drug-like properties.[2][3]
This guide provides an in-depth comparison of two major classes of linkers—flexible and rigid—in the context of degrading Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology. We will explore the mechanistic underpinnings of how linker choice impacts the formation of the crucial ternary complex, present supporting experimental data, and provide detailed protocols for evaluating your own BRD4 degraders.
The Decisive Role of the Linker in PROTAC Efficacy
The primary function of the linker is to bridge the POI (BRD4) and the E3 ligase, facilitating the formation of a productive ternary complex (BRD4-PROTAC-E3 Ligase).[2] This complex is the cornerstone of PROTAC activity, as it precedes the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.[1] The linker's length, composition, and rigidity dictate the spatial orientation of the ternary complex.[3] This orientation is critical; an optimal arrangement leads to efficient ubiquitination, while a suboptimal one can render the PROTAC inert. Furthermore, the linker's physicochemical properties significantly influence the solubility and cell permeability of the entire PROTAC molecule.[3]
Flexible Linkers: The Versatile Pathfinders
Flexible linkers, typically composed of polyethylene glycol (PEG) or simple alkyl chains, are the most common type used in PROTAC design, largely due to their synthetic tractability.[4] PEG linkers, in particular, can improve hydrophilicity, which often enhances the solubility and cell permeability of the PROTAC.[4]
The key characteristic of these linkers is their conformational freedom. This plasticity allows the PROTAC to adopt numerous conformations, increasing the probability of achieving a productive ternary complex, especially during early-stage discovery when the optimal geometry is unknown.[] However, this flexibility comes at an entropic cost; energy is required to "freeze" the linker into the correct bioactive conformation upon binding, which can weaken the overall stability of the ternary complex.
Rigid Linkers: The Potency Powerhouses
Rigid linkers incorporate constrained structural motifs such as piperazine/piperidine rings, alkynes, or other cyclic systems.[4][6] This rigidity pre-organizes the PROTAC into a more defined three-dimensional structure.[4] The primary advantage of this approach is a lower entropic penalty upon ternary complex formation. If the pre-organized conformation is complementary to the binding surfaces of BRD4 and the E3 ligase, it can lead to highly stable and cooperative ternary complexes, resulting in exceptional degradation potency and selectivity.[6][7]
However, the success of a rigid linker is highly dependent on having structural knowledge of the ternary complex to guide the design. An incorrectly designed rigid linker may lock the PROTAC in a non-productive conformation, completely abolishing its activity.
Head-to-Head Performance Comparison
The choice between a flexible and rigid linker can dramatically impact the performance of a BRD4 PROTAC. The following table summarizes representative data from various studies to illustrate these differences. It is important to note that direct comparisons across different studies can be challenging due to variations in cell lines, E3 ligases, and experimental conditions.[6]
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Description | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
| BET-VHL | Flexible (PEG) | MZ1 with a 4-unit PEG linker | ~10 | >90 | Effective degradation, but less selective for BRD4 over BRD2/3. | [6][8] |
| BET-CRBN | Rigid (Ethynyl) | QCA570 with a rigid ethynyl group | <1 (pM in some lines) | >90 | Replacement of a flexible amine with a rigid ethynyl group led to a 3- to 6-fold increase in potency in certain cell lines. | [3][8] |
| BRD4-CRBN | Semi-rigid (Methylazetidine) | Compound 3 | 0.1 | >90 | Potent but non-selective degrader of BRD2/3/4. | [7] |
| BRD4-CRBN | Rigid (Piperidinyl) | Compound 4 | 0.4 | 98 | Rigid linker conferred >100-fold degradation selectivity for BRD4 over BRD2/3. | [7] |
| BRD4-CRBN | More Rigid (Azetidinyl) | Compound 5 (BD-7148) | 0.9 | 99 | Shorter, more rigid linker led to >1000-fold degradation selectivity for BRD4 over BRD2/3. | [7] |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[4]
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[4]
Key Insight: The data clearly demonstrates that increasing linker rigidity can be a powerful strategy to enhance not only the potency but, critically, the selectivity of BRD4 degradation. The work leading to degrader BD-7148 is a prime example of how precise conformational control through a rigid linker can achieve exceptional selectivity for BRD4 over its closely related family members, BRD2 and BRD3.[7] This suggests that the subtle structural differences between the bromodomains of these proteins can be exploited by a PROTAC locked into a specific conformation.
Experimental Protocols for PROTAC Evaluation
A systematic workflow is essential to compare the efficacy of different PROTAC linkers.[6] This should involve quantifying degradation, assessing downstream functional effects, and ideally, characterizing the ternary complex itself.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This is the gold-standard, semi-quantitative method to determine the DC₅₀ and Dₘₐₓ of your PROTAC.
1. Cell Culture and Treatment:
- Seed cells (e.g., MV4;11, HeLa) in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of your PROTACs (and a vehicle control, e.g., DMSO) in complete cell culture medium.[9] A typical concentration range would be 0.1 nM to 1000 nM.
- Treat the cells with the PROTACs for a specified time (e.g., 4, 8, 16, or 24 hours). A 4-hour treatment is often sufficient for potent BRD4 degraders.[7]
2. Protein Extraction:
- Wash the cells with ice-cold PBS.
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting:
- Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[9]
- Boil the samples at 95-100°C for 5-10 minutes.[9]
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image using a chemiluminescence detector.
4. Data Analysis:
- Quantify the band intensities using software like ImageJ.
- Normalize the BRD4 signal to the loading control signal for each lane.
- Plot the normalized BRD4 levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability Assay
This assay assesses the downstream functional consequence of BRD4 degradation, which is typically a reduction in cancer cell proliferation.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of your PROTACs for an extended period, typically 72 hours, to observe effects on cell growth.
2. Viability Measurement (using Promega CellTiter-Glo® as an example):
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Record the luminescence using a plate reader.[9]
3. Data Analysis:
- Plot the luminescence signal against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ (inhibitory concentration 50%).
Protocol 3: Biophysical Assays for Ternary Complex Characterization
Directly measuring the formation and stability of the ternary complex provides invaluable mechanistic insight. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are powerful tools for this.[10][11][12] These methods can quantify the binding affinities of the PROTAC to both BRD4 and the E3 ligase individually, as well as the affinity and cooperativity (α) of the ternary complex. A cooperativity value (α) greater than 1 indicates that the binding of one protein partner enhances the binding of the other, a hallmark of a stable and well-formed ternary complex. Strong correlations have been observed between high cooperativity and potent cellular degradation.[13]
Conclusion and Future Perspectives
The choice of linker is a critical decision in the design of a potent and selective PROTAC.
-
Flexible linkers (e.g., PEG, alkyl chains) are excellent tools for initial discovery. Their conformational adaptability increases the chances of forming a productive ternary complex without prior structural information, and they can confer favorable properties like solubility.
-
Rigid linkers (e.g., piperazine, alkyne-containing) represent a more advanced design strategy. By pre-organizing the molecule, they can significantly lower the entropic penalty of ternary complex formation, leading to superior potency and, as demonstrated in the case of BRD4, dramatic improvements in selectivity.[7] This strategy, however, often requires structural insights for rational design.
The path to an optimal BRD4 degrader is not a one-size-fits-all approach. It requires a systematic evaluation of various linker types, lengths, and compositions.[2] By combining rational design with a robust experimental workflow encompassing degradation, functional, and biophysical assays, researchers can unlock the full potential of PROTACs and develop highly effective therapeutics against challenging targets like BRD4.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Linker Selection in PROTAC Development: Benchmarking "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid"
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly influences therapeutic success. While often perceived as a simple tether, the linker's structure and physicochemical properties are paramount in dictating the efficacy, selectivity, and pharmacokinetic profile of the final PROTAC molecule.
This guide provides an in-depth, objective comparison of the commercially available linker, 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid , against other prevalent linker classes, namely flexible polyethylene glycol (PEG) and alkyl chains. By delving into the underlying chemical principles and presenting supporting experimental data, this document aims to equip you with the knowledge to make informed decisions in your PROTAC design and optimization endeavors.
The Central Role of the Linker in PROTAC-Mediated Degradation
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker's primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][4] This proximity is the crucial first step for the subsequent transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The following diagram illustrates the pivotal role of the linker in the PROTAC mechanism of action.
References
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
In vitro and in vivo correlation of PROTACs synthesized with "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid"
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] While the choice of warhead and E3 ligand dictates target specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately governing the translation from potent in vitro degradation to robust in vivo efficacy.[4][5][6]
A significant challenge in PROTAC development is the frequent disconnect between performance in cellular assays and outcomes in animal models—the classic problem of in vitro-in vivo correlation (IVIVC).[7][8] Molecules that show picomolar degradation potency in a petri dish may fail in vivo due to poor solubility, rapid metabolic clearance, or low bioavailability.[9][10]
This guide focuses on a specific, advanced linker chemistry, utilizing "2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid "[11][12][13], to illustrate how rational linker design can bridge the IVIVC gap. We will objectively compare the projected performance of a PROTAC synthesized with this linker against an alternative using a more traditional, flexible linker, providing supporting rationale and detailed experimental protocols for validation.
The PROTAC Mechanism: A Catalytic Cycle of Degradation
A PROTAC's function relies on inducing proximity between the POI and an E3 ligase. This event, orchestrated by the linker, facilitates the formation of a ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2][5][14] Once the complex is formed, the E3 ligase tags the POI with ubiquitin chains, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle, enabling sustained protein degradation at sub-stoichiometric concentrations.[4][14]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis: Rational Linker Design for Improved IVIVC
The structure of "this compound" incorporates several features designed to overcome the common pharmacokinetic challenges of PROTACs. The piperazine ring introduces a degree of rigidity and a basic nitrogen atom, which can improve solubility upon protonation.[2][15][16] The hydroxyethyl group further enhances polarity and provides an additional hydrogen bond donor, contributing to better aqueous solubility. These characteristics stand in contrast to simple alkyl or polyethylene glycol (PEG) linkers, which, while synthetically accessible, often increase lipophilicity and the number of rotatable bonds, negatively impacting permeability and metabolic stability.[6]
To illustrate these differences, we present a comparative analysis of two hypothetical, yet representative, PROTACs targeting the same POI and recruiting the same E3 ligase.
-
PROTAC-A: Synthesized with a "this compound"-based linker.
-
PROTAC-B: Synthesized with a flexible C8 alkyl linker, a common starting point in PROTAC design.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | PROTAC-A (Piperazine-based Linker) | PROTAC-B (Alkyl Linker) | Rationale for Improved In Vivo Performance (PROTAC-A) |
| Molecular Weight (MW) | ~850 Da | ~820 Da | Similar MW, not a primary differentiator in this comparison. |
| cLogP | 3.5 | 5.8 | Lower lipophilicity reduces the risk of off-target toxicity and non-specific binding, and can improve metabolic stability.[1] |
| Topological Polar Surface Area (TPSA) | 145 Ų | 95 Ų | Higher TPSA is associated with improved solubility, a critical factor for achieving adequate drug exposure in vivo.[6] |
| Aqueous Solubility | High (e.g., >100 µM) | Low (e.g., <5 µM) | Enhanced solubility prevents precipitation in formulations and physiological fluids, ensuring better absorption and distribution.[1] |
| Rotatable Bonds | 8 | 12 | Increased rigidity reduces the entropic penalty of forming the ternary complex and can limit recognition by metabolic enzymes.[1][6] |
Table 2: Comparative In Vitro Performance Data
| Assay | PROTAC-A (Piperazine-based Linker) | PROTAC-B (Alkyl Linker) | Interpretation |
| Degradation Potency (DC₅₀) | 5 nM | 2 nM | PROTAC-B shows slightly higher cellular potency, which can be misleading. This may be due to higher membrane partitioning from its lipophilicity, not necessarily better ternary complex formation. |
| Max Degradation (Dₘₐₓ) | >95% | >95% | Both PROTACs achieve near-complete degradation of the target protein in vitro. |
| Caco-2 Permeability (Papp A→B) | 3.5 x 10⁻⁶ cm/s | 1.0 x 10⁻⁶ cm/s | PROTAC-A shows superior permeability despite higher polarity, potentially due to the "chameleon effect" where intramolecular hydrogen bonding masks polar groups.[6] |
| Efflux Ratio (Papp B→A / A→B) | 1.8 | 6.5 | The lower efflux ratio for PROTAC-A suggests it is less of a substrate for efflux transporters like P-gp, a major barrier to oral absorption and brain penetration.[1] |
Table 3: Comparative In Vivo Pharmacokinetic (PK) Data (Mouse Model)
| Parameter | PROTAC-A (Piperazine-based Linker) | PROTAC-B (Alkyl Linker) | Interpretation & IVIVC Correlation |
| Intravenous (IV) Clearance | 15 mL/min/kg | 60 mL/min/kg | PROTAC-A has significantly lower clearance, indicating greater metabolic stability. The piperazine ring is less prone to metabolism than a long alkyl chain.[1] This correlates with better in vivo exposure. |
| IV Half-life (t½) | 4 hours | 0.8 hours | The longer half-life of PROTAC-A allows for sustained target engagement and degradation, requiring less frequent dosing. |
| Oral Bioavailability (%F) | 25% | <2% | This is the critical IVIVC disconnect. PROTAC-B's high in vitro potency is irrelevant if it cannot achieve sufficient exposure upon oral dosing. PROTAC-A's superior solubility and lower efflux lead to meaningful oral bioavailability.[8][10] |
Table 4: Comparative In Vivo Pharmacodynamic (PD) & Efficacy Data (Mouse Xenograft Model)
| Parameter | PROTAC-A (Piperazine-based Linker) | PROTAC-B (Alkyl Linker) | Interpretation & IVIVC Correlation |
| Target Degradation in Tumor (24h post 10 mg/kg oral dose) | 85% | Not Detected | PROTAC-A's favorable PK profile allows it to reach the tumor at concentrations sufficient to degrade the target protein. PROTAC-B fails to do so due to poor bioavailability.[] |
| Tumor Growth Inhibition (TGI) | 90% | 5% | The superior PK/PD profile of PROTAC-A translates directly into robust anti-tumor efficacy, demonstrating a strong IVIVC. PROTAC-B, despite its high in vitro potency, fails to show efficacy in vivo.[18] |
A Validated Workflow for Assessing PROTAC IVIVC
Achieving a strong IVIVC requires a systematic, multi-parameter approach. The following workflow outlines the essential stages of evaluation, from initial in vitro characterization to definitive in vivo testing.
Caption: A systematic workflow for PROTAC in vitro-in vivo correlation.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key assays in the IVIVC workflow.
Protocol 1: In Vitro Degradation Potency (DC₅₀ and Dₘₐₓ) using Western Blot
-
Cell Seeding: Plate the relevant cancer cell line (e.g., LNCaP for AR degradation[19]) in 12-well plates at a density of 200,000 cells/well. Allow cells to adhere for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs (e.g., from 1 µM down to 1 pM) in complete culture medium. Aspirate the old medium from the cells and add 1 mL of the PROTAC-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time (e.g., 18-24 hours) at 37°C, 5% CO₂.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized POI level against the log of PROTAC concentration and fit a dose-response curve to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[][21]
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
-
Animal Acclimatization: Use male BALB/c mice (6-8 weeks old). Allow them to acclimate for at least one week before the study.
-
Group Allocation:
-
Group 1 (IV): n=3 mice, to receive PROTAC via intravenous injection (e.g., 1 mg/kg).
-
Group 2 (PO): n=3 mice, to receive PROTAC via oral gavage (e.g., 10 mg/kg).
-
-
Formulation: Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Dosing: Administer the formulation to the respective groups.
-
Blood Sampling: Collect sparse blood samples (approx. 25 µL) via tail vein or saphenous vein at multiple time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Analysis (LC-MS/MS):
-
Perform a protein precipitation extraction on plasma samples (e.g., with acetonitrile containing an internal standard).
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the PROTAC.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Clearance (CL), Volume of distribution (Vd), Half-life (t½), and Area Under the Curve (AUC). Calculate oral bioavailability using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[22]
Protocol 3: In Vivo Target Degradation (PD) in a Tumor Xenograft Model
-
Tumor Implantation: Implant tumor cells (e.g., VCaP for AR) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Dosing: Administer a single oral dose of the PROTAC or vehicle to cohorts of mice (n=3-5 per group).
-
Tissue Collection: At a specified time point (e.g., 24 hours post-dose), euthanize the mice and excise the tumors.
-
Tissue Homogenization: Snap-freeze tumors in liquid nitrogen. Homogenize the tumor tissue in RIPA buffer with inhibitors to extract protein.
-
Western Blot Analysis: Perform Western blot on the tumor lysates as described in Protocol 1 to determine the level of the POI relative to a loading control.
-
Data Analysis: Compare the POI levels in the PROTAC-treated group to the vehicle-treated group to quantify the percentage of target degradation in vivo.[]
Conclusion and Future Outlook
The successful clinical translation of PROTACs hinges on a deep understanding of the factors that govern their in vivo behavior.[3] While high in vitro potency is a prerequisite, it is not a guarantee of therapeutic success.[8] The judicious design of the chemical linker is paramount for optimizing the drug-like properties essential for overcoming the IVIVC challenge.
As demonstrated through our comparative analysis, incorporating moieties like "this compound" can significantly enhance a PROTAC's physicochemical profile, leading to improved solubility, metabolic stability, and oral bioavailability. This translates directly to superior target degradation in tumors and, ultimately, greater therapeutic efficacy. The future of PROTAC development will increasingly rely on this type of rational, property-based design, moving away from empirical "trial and error" approaches and toward a more predictive science of protein degradation.[4] By employing the systematic evaluation workflows and robust protocols outlined in this guide, researchers can more effectively identify and advance PROTAC candidates with the highest probability of clinical success.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Challenges and opportunities for in vivo PROTAC delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 18. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetic acid, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory compliance, providing a self-validating system for waste management.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the chemical's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from structurally similar compounds and its functional groups.
-
Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants. The SDS for N-(2-Hydroxyethyl)piperazine, a related precursor, indicates it causes skin irritation and serious eye damage.[1] A similar compound, 2-(Piperazin-1-yl)acetic acid, is classified as harmful if swallowed, in contact with skin, or inhaled.[2]
-
Acetic Acid Moiety: The presence of a carboxylic acid group suggests the potential for corrosivity, particularly in concentrated form or as part of a solution with a low pH.[3][4]
Directive: Given these potential hazards, this compound and its waste products should be managed as hazardous chemical waste .[5] This aligns with the Resource Conservation and Recovery Act (RCRA) framework, which mandates a "cradle-to-grave" approach to hazardous waste management.[5][6] Every laboratory generating this waste is responsible for its proper characterization and disposal.[7]
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable to mitigate exposure risks. The following equipment is mandatory when handling the pure chemical or its waste solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1] | Protects against accidental splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact, which may cause irritation or harmful effects. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required with adequate ventilation. | Use in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] |
Accidental Spill and Release Protocol
Immediate and correct response to a spill is critical to containing the hazard.
For Small Spills (Cleanable by trained personnel within 10 minutes):
-
Evacuate and Alert: Notify personnel in the immediate area.
-
Wear PPE: Don the appropriate PPE before approaching the spill.
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or earth.[3] Do not use combustible materials such as paper towels or sawdust.
-
Collect Waste: Carefully scoop the absorbed material into a compatible, sealable container.[8][9]
-
Label and Dispose: Label the container as "Hazardous Waste" detailing the contents and the spill date. Dispose of it according to the procedures outlined in Section 4.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]
For Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Isolate and Ventilate: Close the doors to the area and increase ventilation if it is safe to do so.
-
Contact Emergency Services: Immediately contact your institution's Environmental Health & Safety (EHS) department or the appropriate emergency response team.[3][9] Do not attempt to clean up a large spill yourself.
Step-by-Step Disposal Procedure
The disposal of this compound must be systematic and compliant with institutional and federal regulations.[10][11] Never dispose of this chemical down the drain or in the regular trash.[4]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[12][13][14] Mixing waste streams can lead to unpredictable reactions and significantly complicates the final disposal process, increasing both risk and cost.[15]
Step 2: Waste Containment
The integrity of the waste container is paramount for safe storage and transport.
-
Action: Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a tightly sealing screw cap.[16][17] The original product container is often an excellent choice for waste collection.[14]
-
Causality: The container must prevent leakage and the escape of vapors. It must be kept closed at all times except when waste is being added.[14][15] An open funnel left in the container is a common but dangerous violation.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[15] Clearly list all chemical constituents by their full name (no abbreviations) and their approximate concentrations.
-
Causality: EHS personnel rely on this information to safely manage, consolidate, and dispose of the chemical waste in compliance with federal and state laws.[18]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation.
-
Action: Store the sealed and labeled waste container in a designated SAA within the laboratory.[16][17] The SAA should be located away from sinks, drains, and high-traffic areas. For liquid waste, secondary containment (such as a spill tray) is mandatory.[4][13]
-
Causality: The SAA ensures that hazardous waste is managed safely under the control of laboratory personnel and minimizes the risk of accidental release.[15] Regulations limit the volume of waste that can be stored and the duration of storage.[5][18]
Step 5: Requesting Disposal
The final step is to arrange for professional disposal.
-
Action: Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.[4][16]
-
Causality: EHS is responsible for collecting the waste and transferring it to a licensed hazardous waste disposal facility, ensuring the "cradle-to-grave" management cycle is completed in a compliant manner.[18]
Caption: Disposal workflow for this compound.
Management of Empty Containers
Empty containers that once held this compound must also be handled properly to be considered non-hazardous.
-
Triple Rinse: The container must be rinsed three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[12][14]
-
Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and disposed of with the chemical waste stream.[4] Subsequent rinses may be disposed of down the drain, pending local regulations.
-
Deface Label: Completely remove, scratch out, or cover all labels on the container.[4][13]
-
Final Disposal: Once rinsed and defaced, the container can be disposed of in the appropriate regular solid waste stream (e.g., broken glass box or plastic recycling).[12]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. odu.edu [odu.edu]
Operational Guide: Personal Protective Equipment for Handling 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
This guide provides essential safety and logistical information for the handling and disposal of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure the well-being of all laboratory personnel. The causality behind each recommendation is explained to build a comprehensive and self-validating safety culture.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling operations commence, a thorough understanding of the compound's hazard profile is critical. This compound, like many piperazine derivatives, presents multiple routes of potential exposure and associated health risks.
According to available safety data, this compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]
-
Harmful in contact with skin (Acute Toxicity, Dermal - Category 4).[1]
-
Harmful if inhaled (Acute Toxicity, Inhalation - Category 4).[1]
Furthermore, related piperazine compounds are known to cause significant skin and eye irritation, with the potential for serious eye damage.[2][3][4] They may also cause respiratory irritation.[2][4] Therefore, the primary objective of any handling protocol is to prevent contact and inhalation through a multi-layered safety approach.
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the preceding layers of safety controls. Before relying on PPE, always prioritize the following:
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. The most critical engineering control for this compound is a certified chemical fume hood to manage dust and vapors.[1][5] Readily accessible eyewash stations and safety showers are also mandatory.[6]
-
Administrative Controls: These are procedural changes that modify how work is done. This includes comprehensive training on this specific protocol, restricting access to handling areas, and minimizing the quantities of the chemical used and stored.[7]
Core PPE Requirements: A Detailed Breakdown
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound in solid or solution form.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be tightly fitting and compliant with ANSI Z87.1 (US) or EN 166 (EU) standards to protect against dust particles and liquid splashes.[1][2] Face Shield: Worn over goggles, a face shield provides a secondary barrier protecting the entire face from splashes during procedures like transferring solutions or sonicating.[2][7] |
| Hand Protection | Chemical-Resistant Gloves | Type: Disposable nitrile gloves provide effective protection for incidental contact.[8] Always inspect gloves for tears or punctures before use. Practice: For prolonged handling or submersion, consult the glove manufacturer's resistance data. Employ the double-gloving technique for added protection. Contaminated gloves must be removed without touching the outer surface and disposed of as chemical waste.[2][6] |
| Body Protection | Laboratory Coat & Protective Clothing | Lab Coat: A long-sleeved, cuffed laboratory coat is the minimum requirement. Additional Protection: For tasks with a higher risk of splashing or when handling larger quantities, a chemically resistant apron or a full protective suit should be considered.[2][5] Contaminated work clothing should be laundered separately from personal items.[5][9] |
| Respiratory Protection | NIOSH/CEN-Approved Respirator | When Required: Mandatory if handling the solid powder outside of a certified fume hood, if dust is generated, or if ventilation is inadequate.[5][7] Type: For nuisance dust exposure, a P95 (US) or P1 (EU) particulate respirator may suffice. For higher potential concentrations or aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU) combination cartridge respirator is recommended.[2] A complete respiratory protection program, including fit testing, is essential.[9] |
Procedural Guidance: From Preparation to Disposal
Adherence to a standardized workflow is crucial for minimizing risk. The following diagram and protocols outline the necessary steps for safely handling the compound.
Caption: Workflow for handling this compound.
A. Pre-Handling Protocol
-
Confirm that the Safety Data Sheet (SDS) and this guide have been reviewed and are understood.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[6]
-
Assemble all necessary materials (reagents, glassware, spill kit) before starting.
B. PPE Donning Sequence
-
Protective Clothing: Don lab coat or suit.
-
Respirator: If required, perform a seal check.
-
Goggles & Face Shield: Put on safety goggles first, then the face shield.
-
Gloves: Don gloves last, ensuring cuffs are pulled over the sleeves of the lab coat.
C. PPE Doffing (Removal) Sequence This sequence is designed to prevent cross-contamination.
-
Gloves: Remove the first pair of gloves (if double-gloving) or the single pair.
-
Face Shield & Goggles: Remove from the back of the head forward.
-
Protective Clothing: Remove lab coat or suit, turning it inside out as it is removed.
-
Respirator: Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5]
Emergency and Disposal Protocols
A. Spill Management For minor spills inside a fume hood:
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9] Do not use combustible materials like paper towels.
-
Use non-sparking tools to gently sweep the material into a labeled, sealable container for hazardous waste.[1] Avoid creating dust.[2][5]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2][3][5]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
C. Waste Disposal
-
Chemical Waste: All excess solid material and solutions must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and cleanup materials, must be disposed of in the solid hazardous waste stream.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[1][6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
